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N-cyclohexyl-N-methylpiperazine-1-sulfonamide Documentation Hub

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  • Product: N-cyclohexyl-N-methylpiperazine-1-sulfonamide
  • CAS: 923156-09-6

Core Science & Biosynthesis

Foundational

Synthesis route for N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Technical Whitepaper: Scalable Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide Abstract This technical guide details the high-fidelity synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Abstract This technical guide details the high-fidelity synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6), a critical building block in medicinal chemistry, particularly for HIV-1 protease inhibitors and bioactive sulfonamide cores. The protocol prioritizes a Boc-protection strategy to ensure regioselectivity and high purity, mitigating the risk of bis-sulfamoylation common in direct piperazine coupling.

Chemical Identity & Target Profile

PropertySpecification
Chemical Name N-cyclohexyl-N-methylpiperazine-1-sulfonamide
CAS Number 923156-09-6
Molecular Formula

Molecular Weight 261.38 g/mol
SMILES CN(C1CCCCC1)S(=O)(=O)N2CCNCC2
Core Moiety Sulfamide linker (

) bridging a piperazine and a cyclohexyl-methylamine.[1][2]

Retrosynthetic Analysis

To achieve high yield and avoid polymerization or bis-substitution, the synthesis is disconnected at the sulfonyl-piperazine bond. The direct reaction of sulfuryl chloride with piperazine is discouraged due to the formation of symmetrical dimers (


). Instead, an asymmetric sulfamoyl chloride intermediate is generated first.

Retrosynthesis Target Target Molecule (N-cyclohexyl-N-methylpiperazine-1-sulfonamide) Inter1 Intermediate A (N-cyclohexyl-N-methylsulfamoyl chloride) Target->Inter1 Sulfamoylation Inter2 Intermediate B (1-Boc-piperazine) Target->Inter2 Coupling SM1 Starting Material 1 (N-methylcyclohexylamine) Inter1->SM1 Chlorosulfonylation SM2 Starting Material 2 (Sulfuryl Chloride) Inter1->SM2 Reagent Source

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfamide core.

Synthetic Route: The Boc-Protection Strategy

This route is designed for researchers requiring >98% purity. It utilizes 1-Boc-piperazine to block the secondary amine, forcing the reaction exclusively at the N1 position.

Step 1: Synthesis of N-cyclohexyl-N-methylsulfamoyl chloride
  • Objective: Activate the amine for coupling using sulfuryl chloride.

  • Mechanism: Nucleophilic substitution of one chloride on

    
     by the secondary amine.
    

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Methylcyclohexylamine 1.0 Substrate

| Sulfuryl Chloride (


) | 1.2 | Electrophile |
| Triethylamine (

) | 1.2 | Base (HCl Scavenger) | | Dichloromethane (DCM) | Solvent | Anhydrous medium |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet.

  • Charge: Add

    
     (1.2 eq) and anhydrous DCM (10 mL/g). Cool to -78°C  (dry ice/acetone bath) to suppress bis-substitution.
    
  • Addition: Mix N-methylcyclohexylamine (1.0 eq) and

    
     (1.2 eq) in DCM. Add this solution dropwise to the cold 
    
    
    
    over 30 minutes.
    • Critical Control: Maintain internal temperature below -60°C.

  • Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (conversion of amine).

  • Workup: Quench with ice water. Extract with DCM.[2] Wash organic layer with cold 1N HCl (to remove unreacted amine) and brine. Dry over

    
     and concentrate in vacuo.
    
    • Note: Sulfamoyl chlorides are relatively stable but should be used immediately in Step 2.

Step 2: Coupling to Form the Protected Sulfamide
  • Objective: Form the sulfamide bond (

    
    ).
    

Reagents:

Reagent Equiv. Role
Sulfamoyl Chloride (from Step 1) 1.1 Electrophile
1-Boc-piperazine 1.0 Nucleophile

| Triethylamine (


) | 1.5 | Base |
| DCM | Solvent | Medium |

Protocol:

  • Dissolve 1-Boc-piperazine (1.0 eq) and

    
     (1.5 eq) in DCM at 0°C .
    
  • Add the crude sulfamoyl chloride (dissolved in minimal DCM) dropwise.

  • Warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Wash with water and brine. Concentrate to yield the Boc-protected intermediate .[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) is recommended here to remove any unreacted sulfamoyl species.

Step 3: Boc-Deprotection to Target
  • Objective: Reveal the free secondary amine.

Protocol:

  • Dissolve the intermediate in DCM.

  • Add 4N HCl in Dioxane (5-10 eq) or Trifluoroacetic acid (TFA) (20% v/v in DCM).

  • Stir at RT for 1–2 hours until gas evolution ceases and LCMS confirms conversion.

  • Isolation:

    • For HCl Salt: Concentrate to dryness; triturate with diethyl ether to obtain the white solid hydrochloride salt.

    • For Free Base: Neutralize with saturated

      
      , extract with DCM, dry, and concentrate.
      

Process Logic & Workflow

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Start N-Me-Cyclohexylamine + SO2Cl2 Inter Sulfamoyl Chloride Start->Inter -78°C, Et3N Coupled Protected Sulfamide Inter->Coupled + BocPip DCM, RT BocPip 1-Boc-Piperazine Target Target Molecule (Free Base/Salt) Coupled->Target HCl/Dioxane or TFA

Figure 2: Step-by-step reaction workflow from starting materials to final deprotection.

Process Safety & Troubleshooting (E-E-A-T)

  • Exotherm Control: The reaction of amines with

    
     is highly exothermic. Failure to cool to -78°C can lead to the formation of sulfamide byproducts (where one 
    
    
    
    molecule reacts with two amine molecules immediately).
  • Moisture Sensitivity: Sulfuryl chloride hydrolyzes violently to release HCl and

    
    . All glassware must be oven-dried.
    
  • Stability: The sulfamoyl chloride intermediate is thermally unstable; do not distill. Use crude or purify via rapid flash chromatography if necessary.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed (Free Base):

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.10–3.30 (m, 4H, piperazine 
      
      
      
      adjacent to
      
      
      ).
    • 
       2.80–2.90 (m, 4H, piperazine 
      
      
      
      adjacent to NH).
    • 
       2.75 (s, 3H, N-Me ).
      
    • 
       3.60 (m, 1H, N-CH -cyclohexyl).
      
    • 
       1.10–1.90 (m, 10H, cyclohexyl 
      
      
      
      ).
    • 
       1.8–2.0 (br s, 1H, NH ).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      

References

  • Sugisawa, N., et al. (2020). Sulfamide synthesis by amination. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Bungard, C. J., et al. (2017).[4] Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

Spectral data (NMR, MS, IR) of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

An In-Depth Technical Guide to the Spectral Analysis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the compound N-cyclohexyl-N-methylpiperazine-1-sulfonamide (Molecular Formula: C₁₁H₂₃N₃O₂S, Molecular Weight: 261.38 g/mol ).[1] Designed for researchers, chemists, and professionals in drug development, this document outlines the fundamental principles and detailed protocols for acquiring and interpreting its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. By integrating data from analogous structures and established spectroscopic principles, this guide serves as a robust reference for the structural elucidation and characterization of this and related sulfonamide compounds, which are of significant interest in medicinal chemistry.[2]

Introduction to N-cyclohexyl-N-methylpiperazine-1-sulfonamide

N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a distinct organic molecule incorporating three key functional moieties: a cyclohexyl group, a methylpiperazine core, and a sulfonamide linker. The piperazine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of drug candidates.[3] The sulfonamide group is a well-established pharmacophore with a wide range of therapeutic applications.[2] The combination of these fragments in a single molecule makes its unambiguous structural confirmation a critical step in any research or development pipeline.

This guide provides the foundational spectroscopic knowledge required for such confirmation. We will explore the theoretical basis for the expected spectral signals, detail the experimental methodologies for data acquisition, and present a systematic interpretation of the resulting data.

Figure 1: 2D Structure of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Experimental Methodologies: A Self-Validating Approach

The following protocols are designed to generate high-quality, reproducible spectral data. The causality behind each parameter selection is explained to ensure a trustworthy and scientifically sound experimental design.

Synthesis and Sample Preparation

A robust synthesis is the first step to reliable analysis. A logical synthetic route involves the reaction of a suitable piperazine derivative with a sulfonyl chloride.

Hypothetical Synthesis Protocol:

  • Reactant Preparation: Dissolve 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base like triethylamine (1.2 eq) to the solution to act as a proton scavenger.

  • Sulfonylation: Slowly add a solution of N-cyclohexyl-N-methylaminosulfonyl chloride (1.0 eq) in DCM to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Sample Preparation for Analysis:

  • NMR: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its convenient deuterium lock signal.

  • MS: Prepare a dilute solution (~1 mg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Formic acid aids in the protonation of the analyte, making it amenable to positive-ion electrospray ionization.

  • IR: For solid samples, prepare a KBr pellet by grinding ~1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. This method minimizes interference from solvents.

Spectroscopic Data Acquisition and Interpretation

This section details the expected results from each spectroscopic technique and provides an in-depth interpretation grounded in the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1 ¹H NMR Spectroscopy (Expected Data, 400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.30 - 3.15Multiplet1HN-CH -(Cyclohexyl)The methine proton is attached to a nitrogen, shifting it significantly downfield relative to other aliphatic protons.
~ 3.10Triplet4H-SO₂-N-CH₂ - (Piperazine)These protons are adjacent to the electron-withdrawing sulfonamide group, causing strong deshielding.
~ 2.65Triplet4H-CH₃-N-CH₂ - (Piperazine)These protons are adjacent to the N-methyl substituted nitrogen, appearing further upfield.
~ 2.35Singlet3HN-CH₃ The methyl group protons are in a single environment and show no coupling, resulting in a characteristic singlet.[4]
~ 1.90 - 1.05Multiplets10H-(CH₂ )₅- (Cyclohexyl)The ten protons on the five methylene groups of the cyclohexyl ring overlap in a complex series of multiplets in the typical aliphatic region.

3.1.2 ¹³C NMR Spectroscopy (Expected Data, 100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 60.5C H-N (Cyclohexyl)The methine carbon is bonded to nitrogen, placing it in the 55-65 ppm range.
~ 54.0-CH₃-N-C H₂- (Piperazine)Carbon adjacent to the N-methyl group.
~ 46.5-SO₂-N-C H₂- (Piperazine)Carbon adjacent to the sulfonamide nitrogen is deshielded.
~ 45.8N-C H₃The N-methyl carbon typically appears in this region.
~ 32.5Cyclohexyl C H₂Carbons of the cyclohexyl ring alpha to the CH-N group.
~ 25.5Cyclohexyl C H₂Carbons of the cyclohexyl ring gamma to the CH-N group.
~ 24.8Cyclohexyl C H₂Carbons of the cyclohexyl ring beta to the CH-N group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation. Electrospray Ionization (ESI) in positive mode is the preferred method.

  • Expected Molecular Ion: For the molecular formula C₁₁H₂₃N₃O₂S, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 262.16 .

Proposed Fragmentation Pathway:

The primary fragmentation events are expected to involve the cleavage of the bonds adjacent to the nitrogen atoms and the sulfonyl group.

Fragmentation M [M+H]⁺ m/z = 262 F1 Loss of Cyclohexyl (C₆H₁₁) m/z = 179 M->F1 - C₆H₁₁ F2 Piperazine Ring Opening m/z = 100 (Methylpiperazine fragment) M->F2 - C₅H₁₂N₂SO₂ F3 Loss of SO₂ m/z = 198 M->F3 - SO₂ F4 Cyclohexyl Cation m/z = 83 M->F4 - C₅H₁₂N₃O₂S

Figure 2: Proposed ESI-MS fragmentation pathway for the target compound.

Table of Expected Fragments:

m/z Proposed Fragment Notes
262.16[C₁₁H₂₃N₃O₂S + H]⁺Protonated molecular ion.
179.09[C₅H₁₁N₃O₂S]⁺Loss of the cyclohexyl radical.
100.10[C₅H₁₂N₂]⁺Fragment corresponding to the N-methylpiperazine moiety.
83.09[C₆H₁₁]⁺Cyclohexyl cation, a common fragment.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table of Characteristic Absorption Bands:

Frequency (cm⁻¹) Intensity Vibration Functional Group
2935 - 2850StrongC-H StretchCyclohexyl & Piperazine CH₂
1345 - 1320StrongS=O Asymmetric StretchSulfonamide
1160 - 1140StrongS=O Symmetric StretchSulfonamide
1260 - 1220MediumC-N StretchAliphatic Amine
950 - 910Medium-StrongS-N StretchSulfonamide

The presence of two strong absorption bands in the ranges of 1345-1320 cm⁻¹ and 1160-1140 cm⁻¹ is a definitive indicator of the sulfonamide group and serves as a key diagnostic feature in the IR spectrum.

Conclusion

The structural elucidation of N-cyclohexyl-N-methylpiperazine-1-sulfonamide can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides substructural information through fragmentation analysis, and IR spectroscopy verifies the presence of key functional groups, most notably the sulfonamide moiety. The predictive data and protocols outlined in this guide provide a comprehensive and authoritative framework for scientists to verify the identity and purity of this compound, facilitating its use in further research and development applications.

References

  • PubMed. N-Cyclohexyl-N-methylbenzene-sulfonamide. [Link]

  • Arshad, N., et al. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. PMC - PubMed Central. [Link]

  • Santa Cruz Biotechnology, Inc. N-cyclohexyl-N-methylpiperazine-1-sulfonamide. [Link]

  • Google Patents.
  • Wikipedia. N-Methylpiperazine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for GlyT-1 Inhibition Assays using N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Introduction: The Critical Role of Glycine Transporter 1 (GlyT-1) in Neuromodulation The Glycine Transporter 1 (GlyT-1) is a pivotal protein in the central nervous system (CNS), belonging to the sodium- and chloride-depe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Glycine Transporter 1 (GlyT-1) in Neuromodulation

The Glycine Transporter 1 (GlyT-1) is a pivotal protein in the central nervous system (CNS), belonging to the sodium- and chloride-dependent solute carrier family 6 (SLC6A9).[1] Its primary function is the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations.[2] This regulation is critical for two fundamental aspects of neurotransmission:

  • Inhibitory Neurotransmission: In the brainstem and spinal cord, glycine acts as a primary inhibitory neurotransmitter by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.

  • Excitatory Neurotransmission: In the forebrain, glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor crucial for synaptic plasticity, learning, and memory.[3] Glycine binding to the GluN1 subunit of the NMDA receptor is a prerequisite for its activation by glutamate.[4]

By controlling synaptic glycine levels, GlyT-1 fine-tunes both inhibitory and excitatory signaling. Consequently, GlyT-1 has emerged as a significant therapeutic target for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[5][6] Inhibition of GlyT-1 elevates synaptic glycine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission.[3] This mechanism holds promise for alleviating the cognitive and negative symptoms of schizophrenia.[2][7]

N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a novel compound belonging to the sulfonamide class of molecules, which are known for their diverse biological activities.[4] Its structural features, including the piperazine and cyclohexyl moieties, are present in other known GlyT-1 inhibitors.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in GlyT-1 inhibition assays.

Compound Profile: N-cyclohexyl-N-methylpiperazine-1-sulfonamide

A thorough understanding of the test compound's properties is fundamental to designing a robust assay.

PropertyValueSource
Chemical Name N-cyclohexyl-N-methylpiperazine-1-sulfonamide[7]
CAS Number 923156-09-6[7]
Molecular Formula C₁₁H₂₃N₃O₂S[7]
Molecular Weight 261.38 g/mol [7]
Solubility Not publicly available. Empirically determine solubility in DMSO and assay buffer.
IC₅₀ for GlyT-1 Not publicly available. Must be determined experimentally.

Expert Insight: The piperazine-1-sulfonamide scaffold is a key feature in a number of potent GlyT-1 inhibitors.[3][8] Structure-activity relationship (SAR) studies of related compounds indicate that the substituents on the piperazine and sulfonamide moieties are critical for inhibitory activity.[4] Therefore, precise handling and concentration determination of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are paramount for accurate results.

Principle of the GlyT-1 Inhibition Assay

The most common and robust method for quantifying GlyT-1 activity is the radiolabeled glycine uptake assay.[10] This assay directly measures the function of the transporter. The principle is as follows:

  • Cell System: A cell line stably overexpressing human GlyT-1 (e.g., CHO-K1/hGlyT1a) is used.[11] These cells exhibit a high level of glycine uptake mediated by GlyT-1.

  • Incubation: The cells are incubated with the test compound (N-cyclohexyl-N-methylpiperazine-1-sulfonamide) at various concentrations.

  • Glycine Uptake: A mixture of non-radiolabeled glycine and a tracer amount of radiolabeled glycine (e.g., [³H]glycine) is added to the cells.

  • Measurement: The amount of radiolabeled glycine transported into the cells is quantified using a scintillation counter.

  • Inhibition Calculation: A reduction in the amount of intracellular radioactivity in the presence of the test compound indicates inhibition of GlyT-1.

The data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.

Experimental Workflow and Protocols

This section provides detailed, step-by-step methodologies for performing a GlyT-1 inhibition assay using N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Diagram of the Experimental Workflow

GlyT1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare CHO-hGlyT1 Cells (Seed in 96-well plates) D Wash Cells with Assay Buffer A->D B Prepare N-cyclohexyl-N-methyl- piperazine-1-sulfonamide Stock (Dissolve in DMSO) E Pre-incubate with Test Compound (Serial Dilutions) B->E C Prepare Assay Buffer and [³H]Glycine Solution F Initiate Glycine Uptake (Add [³H]Glycine) C->F D->E Remove wash buffer E->F Add compound dilutions G Terminate Uptake (Rapid Washing with Cold Buffer) F->G Incubate (e.g., 20 min) H Lyse Cells G->H Stop reaction I Add Scintillation Cocktail H->I J Measure Radioactivity (Scintillation Counter) I->J K Calculate % Inhibition and Generate Dose-Response Curve J->K L Determine IC₅₀ Value K->L

Caption: Workflow for the [³H]Glycine Uptake Inhibition Assay.

Materials and Reagents
ReagentSupplierCatalog Number
N-cyclohexyl-N-methylpiperazine-1-sulfonamideBLD PharmBD146985
CHO-K1 cells stably expressing hGlyT-1aATCC (or equivalent)e.g., CCL-61 (parental)
[³H]Glycine (specific activity ~50-60 Ci/mmol)PerkinElmere.g., NET109
Cell Culture Medium (e.g., DMEM/F12)Gibcoe.g., 11320033
Fetal Bovine Serum (FBS)Gibcoe.g., 26140079
Puromycin (for selection, if applicable)Sigma-Aldriche.g., P8833
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-Aldriche.g., D2650
HEPESSigma-Aldriche.g., H3375
NaCl, KCl, CaCl₂, MgCl₂Sigma-AldrichVarious
Sarcosine (for non-specific uptake control)Sigma-Aldriche.g., S7672
96-well clear bottom, black-walled cell culture platesCorninge.g., 3603
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmere.g., 6013329
0.1 M NaOH
Protocol 1: [³H]Glycine Uptake Inhibition Assay

This protocol is adapted from established methods for measuring GlyT-1 inhibition in whole cells.[7][11]

1. Cell Culture and Plating: a. Culture CHO-hGlyT1a cells in DMEM/F12 supplemented with 10% FBS and a selection antibiotic (e.g., 5 µg/mL puromycin) at 37°C in a humidified atmosphere of 5% CO₂. b. The day before the assay, harvest cells and seed them into a 96-well clear bottom, black-walled plate at a density of 40,000-50,000 cells per well. Ensure a uniform monolayer is formed.

2. Preparation of Solutions: a. Assay Buffer: 120 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with Tris base. b. Test Compound Stock Solution: Prepare a 10 mM stock solution of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in 100% DMSO. c. Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Then, dilute these DMSO stocks into the Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (≤0.5%) to avoid affecting cell viability. d. [³H]Glycine Working Solution: Prepare a solution in Assay Buffer containing unlabeled glycine and [³H]glycine. The final concentration of glycine should be close to its Kₘ value for GlyT-1 (typically 10-30 µM).[11] The final specific activity will depend on the desired signal window. e. Control Solutions:

  • Vehicle Control: Assay Buffer with the same final concentration of DMSO as the test compound wells.
  • Non-specific Uptake Control: Assay Buffer containing a high concentration of a known GlyT-1 inhibitor, such as 10 mM sarcosine.[11]

3. Assay Procedure: a. Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Assay Buffer. b. Pre-incubation: Add 50 µL of the diluted test compound or control solutions to the appropriate wells. Incubate the plate at 37°C for 20 minutes. c. Initiation of Uptake: Add 50 µL of the [³H]glycine working solution to all wells to initiate the uptake reaction. d. Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). This time should be within the linear range of glycine uptake. e. Termination of Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with 150 µL of ice-cold Assay Buffer. f. Cell Lysis: Add 50 µL of 0.1 M NaOH to each well to lyse the cells. Incubate for at least 30 minutes at room temperature. g. Scintillation Counting: Add 150 µL of scintillation cocktail to each well. Seal the plate and shake for 1 hour. Measure the radioactivity in each well using a microplate scintillation counter.

Protocol 2: Alternative - Fluorescence-Based Membrane Potential Assay

As GlyT-1 is an electrogenic transporter (co-transporting 2 Na⁺ and 1 Cl⁻ with each glycine molecule), its activity creates a net inward positive current that depolarizes the cell membrane. This change in membrane potential can be measured using fluorescent dyes.[10]

1. Principle: a. Cells expressing GlyT-1 are loaded with a membrane potential-sensitive fluorescent dye. b. The addition of glycine (the substrate) will activate the transporter, leading to membrane depolarization and a change in fluorescence intensity. c. An inhibitor like N-cyclohexyl-N-methylpiperazine-1-sulfonamide will block glycine uptake, thus preventing the change in membrane potential and fluorescence.

2. Materials: a. FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices) or similar.[12] b. A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

3. Abbreviated Procedure: a. Plate CHO-hGlyT1a cells as in Protocol 1. b. On the day of the assay, remove the culture medium and load the cells with the membrane potential dye according to the manufacturer's instructions. c. Add the test compound at various concentrations and incubate. d. Place the plate in the fluorescence reader and initiate the assay by adding a solution of glycine. e. Monitor the change in fluorescence intensity over time.

Expert Insight: While this method is non-radioactive and higher-throughput, it is an indirect measure of transporter function and can be prone to artifacts from fluorescent compounds or compounds that affect membrane potential through other mechanisms. It is recommended to validate hits from a fluorescence-based screen using the more direct radiolabeled uptake assay.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The raw data (counts per minute, CPM) from the scintillation counter is used to calculate the percentage of inhibition for each concentration of the test compound.

% Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMVehicle - CPMNon-specific)])

  • CPMSample: CPM in the presence of the test compound.

  • CPMNon-specific: CPM in the presence of 10 mM sarcosine.

  • CPMVehicle: CPM in the presence of DMSO vehicle only.

2. IC₅₀ Determination: a. Plot the percent inhibition against the logarithm of the test compound concentration. b. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value. This can be done using software such as GraphPad Prism.

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

3. Diagram of a Typical Dose-Response Curve

Dose_Response_Curve cluster_plot GlyT-1 Inhibition by N-cyclohexyl-N-methylpiperazine-1-sulfonamide x_axis Log [Inhibitor] (M) y_axis % Inhibition origin origin x_end x_end origin->x_end y_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 ic50_x Log IC₅₀ p3->ic50_x p5 p4->p5 ic50_y 50% ic50_y->p3

Caption: Example dose-response curve for a GlyT-1 inhibitor.

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
High Variability between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure uniform cell suspension before plating; Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with buffer.
Low Signal-to-Noise Ratio Low transporter expression; Suboptimal assay conditions (time, temperature); High non-specific binding.Verify cell line expression; Optimize incubation time and temperature; Ensure thorough washing; Consider adding BSA to the wash buffer.
Compound Insolubility Compound precipitating in aqueous buffer.Visually inspect for precipitation; Reduce the final assay concentration; Increase the DMSO concentration slightly (but keep below 0.5% if possible).
Inconsistent IC₅₀ Values Compound instability; Inaccurate stock solution concentration; Cell passage number variation.Prepare fresh stock solutions; Verify compound purity; Use cells within a consistent and low passage number range.[13]

Conclusion

This application note provides a comprehensive framework for the characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide as a GlyT-1 inhibitor. By following the detailed protocols for the [³H]glycine uptake assay and adhering to the principles of robust data analysis, researchers can reliably determine the potency of this and other novel compounds. The alternative fluorescence-based method offers a higher-throughput option for initial screening. Given the therapeutic potential of GlyT-1 inhibitors, rigorous and reproducible in vitro characterization is a critical step in the drug discovery and development process.

References

  • Patsnap Synapse. What are GlyT1 inhibitors and how do they work? 21 June 2024. Available from: [Link]

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437.
  • Aragón, C., & López-Corcuera, B. (2003). Functional 'glial' GLYT1 glycine transporters expressed in neurons. Journal of neurochemistry, 85(5), 1067–1076.
  • Kopec, K., Jones, B., Thomas, J. C., Spais, C., McKenna, B. A., Saville, L., ... & Duzic, E. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of biomolecular screening, 14(10), 1185–1193.
  • Heal, D. J., Smith, S. L., Collins, D., Butt, C. M., & Gosling, M. (2008). Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function. Journal of biomolecular screening, 13(4), 312–319.
  • Zia-ur-Rehman, M., Arshad, M. N., Rauf, A., Choudhary, M. I., & Bolte, M. (2010). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o165.
  • Arshad, M. N., Zia-ur-Rehman, M., Rauf, A., Choudhary, M. I., & Bolte, M. (2009). N-Cyclohexyl-N-methylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2892.
  • Marques, A. R., Ferreira, S., & Pires, E. (2020). Glycine neurotransmission: Its role in development. Frontiers in cellular neuroscience, 14, 248.
  • Cioffi, C. L., Marfat, A., He, X., Vetelino, M. G., Tora, G. O., Johnson, G., ... & Zobel, J. F. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl) piperazin-1-yl) cycloalkyl) methyl) benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(18), 8473–8494.
  • Singer, E., Gedeon, P., Gsandtner, I., Sitte, H. H., & Ecker, G. F. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(24), 3790-3798.
  • Molecular Devices. FLIPR Membrane Potential Assay Kits. Available from: [Link]

  • Atkinson, B. N., & Wensel, T. G. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in pharmacology, 12, 722889.
  • Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. Available from: [Link]

  • Cioffi, C. L., Tora, G. O., He, X., Johnson, G., Vetelino, M. G., Marfat, A., ... & Zobel, J. F. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl) piperazin-1-yl) cycloalkyl) methyl) benzamide inhibitors of glycine transporter-1. ACS medicinal chemistry letters, 4(4), 402–407.
  • Brown, A. M. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? ResearchGate. Available from: [Link]

  • Pinard, E., Alanine, A., Alberati, D., B-Besson, M., Bluet, C., Buchy, D., ... & Wermuth, C. G. (2010). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Bioorganic & medicinal chemistry letters, 20(11), 3290–3294.
  • Alberati, D., B-Besson, M., Bluet, C., Buchy, D., Burnet, M., Fin, P., ... & Pinard, E. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1. 0]-based lead. Bioorganic & medicinal chemistry letters, 24(1), 260–264.
  • Google Patents. CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature reviews. Drug discovery, 12(11), 866–885.
  • Google Patents. US8476279B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Google Patents. US4845218A - Preparation of n-methylpiperazine.
  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
  • ION Biosciences. SLC Transporter Assays. Available from: [Link]

  • FivePhoton Biochemicals. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT. Available from: [Link]

  • Vlachou, S., Mintzas, K., & Zarmpoutis, I. (2024). GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR. Neuropharmacology, 258, 109989.

Sources

Application

Application Note: Functional Characterization of Piperazine-Sulfonamide Scaffolds

This Application Note and Protocol Guide details the functional characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6) and its derivatives. While often utilized as a high-value building block...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the functional characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6) and its derivatives.

While often utilized as a high-value building block in medicinal chemistry, this sulfamide-piperazine scaffold is a privileged pharmacophore in neuroscience and infectious disease research. It serves as a core structural motif for Glycine Transporter 1 (GlyT1) inhibitors (treating schizophrenia/cognitive impairment) and LpxH inhibitors (targeting multidrug-resistant Gram-negative bacteria).

The following guide focuses on the mammalian cell-based evaluation of this scaffold, specifically targeting its primary pharmacological profile: GlyT1 inhibition and Sigma-1 receptor modulation .

Introduction & Pharmacological Context

N-cyclohexyl-N-methylpiperazine-1-sulfonamide represents a class of lipophilic sulfamides that mimic the transition states of peptide bonds or urea linkages. Its structural components—a basic piperazine ring, a rigid sulfonyl linker, and a lipophilic cyclohexyl group—confer specific biological properties:

  • CNS Penetration: The cyclohexyl and methyl substitutions increase lipophilicity (cLogP ~1.5–2.0), facilitating blood-brain barrier (BBB) permeability.

  • GlyT1 Targeting: The piperazine-sulfonamide core is critical for binding to the substrate site of the Glycine Transporter 1, preventing glycine reuptake and potentiating NMDA receptor signaling.

  • Sigma Receptor Affinity: The N-alkyl-piperazine moiety is a classic pharmacophore for Sigma-1 (

    
    ) receptors, which modulate calcium signaling and ER stress.
    
Experimental Roadmap

To fully characterize the activity of this compound, a tiered screening approach is required:

  • Primary Screen: [³H]-Glycine Uptake Assay (Functional inhibition of GlyT1).

  • Secondary Screen: Calcium Mobilization Assay (Sigma-1/GPCR modulation).

  • Safety Profiling: Cell Viability/Cytotoxicity (Off-target effects).

Protocol A: [³H]-Glycine Uptake Inhibition Assay (GlyT1)

Objective: Quantify the potency (


) of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in inhibiting glycine reuptake in CHO-K1 cells stably expressing human GlyT1.
Mechanism of Action

The compound competes with glycine for the transporter's binding site, locking the transporter in a conformation that prevents the influx of glycine.

GlyT1_Inhibition cluster_0 Extracellular Space cluster_1 Cell Membrane (CHO-GlyT1) cluster_2 Intracellular Space Gly [3H]-Glycine Transporter GlyT1 Transporter Gly->Transporter Substrate Comp Inhibitor (Sulfonamide) Comp->Transporter Competitive Binding Signal Radioactive Accumulation Transporter->Signal Transport caption Fig 1. Mechanism of GlyT1 inhibition preventing [3H]-Glycine uptake.

Materials & Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably transfected with hGlyT1 (SLC6A9).

  • Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Assay Buffer (HBSS): 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 1.0 mM MgSO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Non-Specific Control: Sarcosine (10 mM) or ALX-5407 (1 µM).

  • Lysis Buffer: 0.1 N NaOH / 1% SDS.

  • Scintillation Cocktail: E.g., Ultima Gold™.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed CHO-hGlyT1 cells into 96-well ScintiPlates (white-walled) at a density of

      
       cells/well.
      
    • Incubate overnight at 37°C, 5% CO₂ to achieve 90% confluency.

  • Compound Preparation:

    • Dissolve N-cyclohexyl-N-methylpiperazine-1-sulfonamide in 100% DMSO to create a 10 mM stock.

    • Perform 1:3 serial dilutions in HBSS (Final DMSO concentration < 0.5%).

  • Uptake Initiation:

    • Aspirate culture medium and wash cells 2x with 200 µL warm HBSS.

    • Add 50 µL of diluted compound (or vehicle control) to respective wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

    • Add 50 µL of [³H]-Glycine solution (Final concentration: 50 nM, tracer level).

  • Incubation:

    • Incubate for 10–15 minutes at room temperature. Note: Uptake is linear in this window.

  • Termination:

    • Rapidly aspirate the reaction mix.

    • Wash cells 3x with ice-cold HBSS to stop transport and remove unbound radioligand.

  • Quantification:

    • Add 100 µL of Scintillation Cocktail directly to the wells.

    • Seal plates and shake for 30 minutes.

    • Read CPM (Counts Per Minute) on a MicroBeta or TopCount Scintillation Counter.

Data Analysis
  • Calculate % Specific Uptake :

    
    
    
  • Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response) to determine

    
    .
    
Protocol B: Sigma-1 Receptor Calcium Mobilization Assay

Objective: Determine if the compound acts as an agonist or antagonist at the Sigma-1 receptor (


R) by monitoring ER calcium release.
Materials
  • Cell Line: CHO-K1 or SK-N-SH (endogenous

    
    R expression).
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist Control: PRE-084 (10 µM).

  • Antagonist Control: BD-1047.

Step-by-Step Protocol
  • Dye Loading:

    • Seed cells in black-walled, clear-bottom 96-well plates (

      
       cells/well).
      
    • Wash cells with HBSS and incubate with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 min at 37°C.

    • Wash 2x with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader (Ex/Em: 494/516 nm).

    • Record baseline fluorescence for 30 seconds.

  • Compound Addition (Agonist Mode):

    • Inject compound (0.1 nM – 10 µM) automatically.

    • Monitor fluorescence increase (Calcium flux) for 180 seconds.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with the test compound for 20 minutes.

    • Inject standard agonist (PRE-084,

      
       concentration).
      
    • Measure inhibition of the agonist-induced calcium peak.

Data Presentation & Interpretation

Table 1: Expected Activity Profiles for Piperazine-Sulfonamide Scaffolds

AssayParameterExpected Result (Active)Interpretation
GlyT1 Uptake

< 100 nMPotent GlyT1 Inhibitor (Cognitive Enhancement potential)
Sigma-1 Ca²⁺

/

< 1 µMSigma-1 Modulator (Neuroprotection/Analgesia)
Cytotoxicity

> 50 µMLow toxicity; favorable therapeutic window
Experimental Workflow Diagram

Assay_Workflow cluster_GlyT1 Primary Screen: GlyT1 Uptake cluster_Tox Safety Screen: Cytotoxicity Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in HBSS) Start->Dilution Cells_G CHO-hGlyT1 Cells Dilution->Cells_G Cells_T Parental CHO Cells Dilution->Cells_T Tracer Add [3H]-Glycine Cells_G->Tracer Wash Ice-Cold Wash Tracer->Wash Read_G Scintillation Counting Wash->Read_G Analysis Selectivity Profile (IC50 vs CC50) Read_G->Analysis Calculate IC50 MTT Add MTT/CellTiter-Glo Cells_T->MTT Read_T Absorbance/Luminescence MTT->Read_T Read_T->Analysis Calculate CC50 caption Fig 2. Integrated screening workflow for potency and safety.

Troubleshooting & Optimization
  • High Non-Specific Uptake: Ensure washes in the GlyT1 assay are performed with ice-cold buffer to prevent transporter reversal or passive diffusion during the wash step.

  • Solubility Issues: The cyclohexyl group is highly lipophilic. If precipitation occurs at >10 µM, include 0.1% BSA in the assay buffer to act as a carrier, or verify solubility using nephelometry.

  • Assay Window: For GlyT1, the signal-to-noise ratio (Total Uptake / Non-Specific Uptake) should be >10. If lower, check cell surface expression of GlyT1 or radioligand quality.

References
  • GlyT1 Inhibitor Design: Cioffi, C. L., et al. (2016). "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1." Journal of Medicinal Chemistry, 59(19), 8848–8867. Link

  • Sigma Receptor Ligands: Rossi, D., et al. (2011).[1] "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ8-Δ7 sterol isomerase ligands."[1] Bioorganic & Medicinal Chemistry, 19(1), 621-629. Link

  • Sulfonamide Antibacterials: Wang, J., et al. (2023).[2] "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads." International Journal of Molecular Sciences, 24(6), 5863. Link

  • LpxH Inhibition: Blevins, T. (2019). "Development of sulfonyl piperazine LpxH inhibitors against multi-drug resistant Gram-negative bacteria." Duke University Dissertations. Link

Sources

Method

Application Note: Pharmacological Characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide via High-Throughput [³H]Glycine Uptake Assay

Introduction & Mechanistic Rationale The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a critical therapeutic avenue for schizophrenia and cognitive disorders. Glycine acts...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a critical therapeutic avenue for schizophrenia and cognitive disorders. Glycine acts as an obligatory co-agonist at the NMDA receptor.[1][2] Synaptic glycine levels are tightly regulated by high-affinity transporters: GlyT1 (predominantly glial) and GlyT2 (neuronal).[1]

N-cyclohexyl-N-methylpiperazine-1-sulfonamide belongs to the piperazine sulfonamide class of chemotypes. This structural class has yielded potent, non-sarcosine-derived GlyT1 inhibitors (e.g., Bitopertin analogs) known for improved blood-brain barrier penetrability compared to amino acid derivatives.

This protocol details the functional validation of this compound using a [³H]Glycine Uptake Assay . Unlike radioligand binding assays, which measure affinity, this uptake assay measures the functional inhibition of the transporter's ability to translocate glycine across the plasma membrane, providing a physiologically relevant IC₅₀ value.

Mechanism of Action

GlyT1 functions as a symporter, coupling the influx of glycine with 2 Na⁺ ions and 1 Cl⁻ ion. The assay utilizes [³H]Glycine as a tracer. The test compound (N-cyclohexyl-N-methylpiperazine-1-sulfonamide) competes for the substrate binding site or allosterically locks the transporter, preventing the accumulation of the radiolabel intracellularly.

TransportMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Gly [³H]Glycine GlyT1 GlyT1 Transporter (SLC6A9) Gly->GlyT1 Substrate Na 2 Na+ Na->GlyT1 Co-transport Cl 1 Cl- Cl->GlyT1 Co-transport Inhibitor N-cyclohexyl-N-methylpiperazine- 1-sulfonamide Inhibitor->GlyT1 Blockade (IC50) Signal Scintillation Signal (CPM) GlyT1->Signal Translocation

Figure 1: Mechanism of Competitive Inhibition. The piperazine sulfonamide prevents the Na⁺/Cl⁻ coupled translocation of [³H]Glycine.

Materials & Reagents

Biological System[2]
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Control Line: Parental CHO-K1 (to determine background accumulation).

  • Culture Format: 96-well Cellbind or Poly-D-Lysine coated plates (Adherent monolayer is preferred over suspension to prevent cell loss during washing).

Chemical Reagents
ReagentSpecificationPurpose
Test Compound N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6)Target Inhibitor
Radioligand [³H]Glycine (40–60 Ci/mmol)Tracer
Reference Inhibitor ALX-5407 (NFPS) or SarcosinePositive Control (GlyT1 specific)
Non-Specific Control Unlabeled Glycine (10 mM)Defines Non-Specific Uptake (NSU)
Lysis Buffer 0.1 M NaOH / 1% SDSSolubilize cells for counting
Scintillation Cocktail Ultima Gold™ or equivalentSignal amplification
Uptake Buffer (HBS) Composition

Critical: GlyT1 is strictly Na⁺ and Cl⁻ dependent.[3] Phosphate Buffered Saline (PBS) is often insufficient due to varying ion concentrations. Use HEPES-Buffered Saline (HBS) :

  • 150 mM NaCl

  • 10 mM HEPES

  • 1 mM CaCl₂

  • 5 mM KCl

  • 1 mM MgCl₂

  • pH 7.4 (Adjusted with Tris-base, not NaOH to maintain Na⁺ consistency).

Experimental Protocol

Phase 1: Cell Preparation (Day -1)
  • Harvest CHO-hGlyT1 cells using Accutase (avoid Trypsin if possible to preserve surface proteins).

  • Seed at a density of 50,000 cells/well in a 96-well plate.

  • Incubate overnight at 37°C, 5% CO₂ to allow formation of a confluent monolayer.

Phase 2: Compound Preparation (Day 0)

The piperazine sulfonamide core is lipophilic.

  • Stock Solution: Dissolve N-cyclohexyl-N-methylpiperazine-1-sulfonamide in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare 10-point serial dilutions (1:3) in DMSO.

  • Working Solution: Dilute 1:100 into Uptake Buffer. Final DMSO concentration in the assay must be <1% (typically 0.1%) to avoid membrane permeabilization.

Phase 3: The Uptake Assay Workflow

AssayWorkflow Start Start: Confluent CHO-GlyT1 Cells Wash1 Wash 2x with 200µL Warm HBS (Removes growth media/serum) Start->Wash1 PreInc Pre-Incubation Add 50µL Test Compound 15 min @ 37°C Wash1->PreInc StartRxn Initiate Uptake Add 50µL [³H]Glycine Mix (Final conc: 50nM) PreInc->StartRxn Incubate Incubation 10-15 min @ Room Temp (Must remain in linear phase) StartRxn->Incubate Stop Terminate Rapid Aspirate + 3x Wash (Ice-Cold HBS) Incubate->Stop Lysis Cell Lysis Add 100µL 0.1M NaOH Shake 30 min Stop->Lysis Count Scintillation Counting (LSC) Lysis->Count

Figure 2: Step-by-step workflow for the adherent monolayer uptake assay.

Detailed Steps:

  • Wash: Aspirate culture medium.[4] Wash cells 2x with 200 µL warm (37°C) Uptake Buffer. Note: Automated plate washers must be set to low velocity to prevent cell detachment.

  • Pre-Incubation: Add 50 µL of the diluted Test Compound (or Control) to respective wells. Incubate for 10–15 minutes at 37°C. This allows the inhibitor to bind the transporter before the substrate competes.

  • Initiation: Add 50 µL of [³H]Glycine solution (diluted in Uptake Buffer).

    • Target Final Concentration: 50 nM [³H]Glycine (well below the Km of ~20 µM for GlyT1 to ensure First-Order kinetics).

  • Uptake Phase: Incubate for 10 minutes at Room Temperature (22–25°C).

    • Why RT? Uptake at 37°C is very fast; RT allows better manual control of timing across the plate.

    • Linearity Check: Ensure 10 minutes is within the linear uptake phase for your specific clone.

  • Termination: Rapidly aspirate the solution and wash 3x with Ice-Cold Uptake Buffer.

    • Mechanism:[2][4][5][6] The cold temperature rigidifies the membrane, instantly stopping transporter conformational changes.

  • Lysis & Detection: Add 100 µL of 0.1 M NaOH. Seal and shake for 30 min. Transfer lysate to scintillation vials (or add cocktail directly if using scint-plates) and count.

Data Analysis & Validation

Calculation of Specific Uptake

Raw CPM (Counts Per Minute) must be corrected:



IC₅₀ Determination

Plot the Specific Uptake (% of Control) against the log concentration of N-cyclohexyl-N-methylpiperazine-1-sulfonamide. Fit the data using a non-linear regression (4-parameter logistic equation):



Expected Results & Troubleshooting
ObservationLikely CauseSolution
High Non-Specific Uptake Inadequate washing or sticky compoundIncrease wash volume; use BSA (0.1%) in wash buffer.
Low Signal Window Low GlyT1 expression or [³H] decayVerify cell passage number; Check specific activity of isotope.
No Inhibition Compound insolubility or wrong targetVerify DMSO solubility; Confirm GlyT1 expression vs GlyT2.

Interpretation for N-cyclohexyl-N-methylpiperazine-1-sulfonamide:

  • Potency: High-affinity piperazine sulfonamides typically exhibit IC₅₀ values in the 10–100 nM range [1].

  • Selectivity: To claim GlyT1 specificity, run a parallel plate with CHO-GlyT2 cells. A selectivity ratio (IC₅₀ GlyT2 / IC₅₀ GlyT1) > 50 is desirable for schizophrenia therapeutics to avoid motor side effects associated with GlyT2 inhibition [2].

References

  • Pinard, E., et al. (2010). "Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia." Journal of Medicinal Chemistry.

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry.

  • Gifford Bioscience. "Cellular Uptake and Release Assays Protocol."[7] Gifford Bioscience Application Notes.

  • PubChem. "N-cyclohexyl-N-methylpiperazine-1-sulfonamide (Compound Summary)." National Library of Medicine.

Sources

Application

N-cyclohexyl-N-methylpiperazine-1-sulfonamide for investigating synaptic glycine levels

Application Note: Investigating Synaptic Glycine Levels using N-cyclohexyl-N-methylpiperazine-1-sulfonamide Abstract & Introduction N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6) represents a distinct c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating Synaptic Glycine Levels using N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Abstract & Introduction

N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6) represents a distinct class of sulfamide-based chemical probes designed to modulate glycine transporter 1 (GlyT1) activity. GlyT1 is the primary regulator of synaptic glycine concentrations at excitatory synapses, maintaining low basal levels to prevent over-activation of N-methyl-D-aspartate receptors (NMDARs).[1]

Inhibition of GlyT1 prevents the reuptake of glycine into glial cells and presynaptic neurons, thereby elevating synaptic glycine levels. This mechanism is a critical therapeutic target for schizophrenia (addressing NMDAR hypofunction) and cognitive enhancement. This application note details the protocols for utilizing N-cyclohexyl-N-methylpiperazine-1-sulfonamide to investigate synaptic glycine dynamics, covering in vitro uptake assays, in vivo microdialysis, and functional electrophysiological validation.

Compound Properties & Handling

PropertySpecification
Chemical Name N-cyclohexyl-N-methylpiperazine-1-sulfonamide
CAS Number 923156-09-6
Molecular Formula C₁₁H₂₃N₃O₂S
Molecular Weight 261.38 g/mol
Target Glycine Transporter 1 (GlyT1)
Solubility DMSO (up to 100 mM), Ethanol. Sparingly soluble in water.
Storage -20°C, desiccated. Protect from light.

Reconstitution Protocol:

  • Stock Solution (10 mM): Dissolve 2.61 mg of compound in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute the stock solution into the experimental buffer (e.g., ACSF or HBSS).

    • Note: Maintain final DMSO concentration < 0.1% for cell-based assays and < 0.05% for electrophysiology to avoid solvent effects.

Mechanism of Action

The compound acts as a non-competitive inhibitor of GlyT1.[2] By binding to the transporter, it locks the protein in a conformation that prevents the translocation of glycine from the synaptic cleft into the cytosol.

GlycineSignaling Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Glutamate Release GlyT1 GlyT1 Transporter Synapse->GlyT1 Reuptake NMDAR NMDA Receptor Synapse->NMDAR Glycine Co-activation Postsynaptic Postsynaptic Neuron Glial Glial Cell (Astrocyte) GlyT1->Glial Clearance Compound N-cyclohexyl-N-methyl piperazine-1-sulfonamide Compound->GlyT1 Inhibition

Figure 1: Mechanism of Action.[2][3] The sulfamide inhibitor blocks GlyT1-mediated reuptake, elevating synaptic glycine available for NMDAR co-activation.

Application 1: In Vitro Glycine Uptake Assay

Objective: Determine the IC50 of the compound for inhibiting GlyT1-mediated glycine uptake.

Materials:

  • Cells: CHO or JAR cells stably expressing human GlyT1.[3]

  • Tracer: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Buffer: HBSS (pH 7.4) containing 10 µM unlabeled glycine.

  • Control: Sarcosine (1 mM) or ALX-5407 (100 nM) as positive controls.

Protocol:

  • Cell Plating: Seed cells in 96-well plates (50,000 cells/well) and culture overnight.

  • Wash: Aspirate media and wash cells 2x with 200 µL warm HBSS.

  • Pre-incubation: Add 150 µL of HBSS containing the test compound (concentration range: 1 nM – 10 µM) or vehicle (0.1% DMSO). Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of HBSS containing [³H]-Glycine (final concentration 50 nM).

  • Incubation: Incubate for 10 minutes at 37°C.

    • Critical: Do not exceed 15 minutes to ensure uptake remains in the linear phase.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold PBS to stop transport.

  • Lysis & Detection: Lyse cells with 0.1 N NaOH (100 µL). Transfer to scintillation vials with cocktail and count CPM (Counts Per Minute).

  • Analysis: Calculate % Inhibition relative to vehicle control. Plot log(concentration) vs. % Inhibition to derive IC50.

Application 2: In Vivo Microdialysis (Gold Standard)

Objective: Quantify the effect of N-cyclohexyl-N-methylpiperazine-1-sulfonamide on extracellular glycine levels in the rat prefrontal cortex (PFC).

Materials:

  • Subject: Male Sprague-Dawley rats (250–300 g).

  • Probe: Concentric microdialysis probe (2 mm membrane length, 38 kDa cutoff).

  • Perfusion Fluid: Artificial Cerebrospinal Fluid (ACSF).

  • Analysis: HPLC with fluorescence detection (OPA derivatization).

Workflow Diagram:

Microdialysis Step1 Stereotaxic Surgery (Implant Guide Cannula in PFC) Step2 Recovery (5-7 Days) Step1->Step2 Step3 Probe Insertion & Equilibrium (Perfuse ACSF @ 1.5 µL/min for 2h) Step2->Step3 Step4 Baseline Sampling (3 samples, 20 min intervals) Step3->Step4 Step5 Compound Administration (IP Injection or Reverse Dialysis) Step4->Step5 Step6 Post-Dose Sampling (Monitor for 3-4 hours) Step5->Step6 Step7 HPLC-FLD Analysis (OPA Derivatization) Step6->Step7

Figure 2: Microdialysis workflow for monitoring synaptic glycine changes.

Detailed Protocol:

  • Probe Implantation: Stereotaxically implant the guide cannula targeting the mPFC (AP: +3.2 mm, ML: +0.6 mm, DV: -3.0 mm from bregma).

  • Equilibration: On the experiment day, insert the probe and perfuse ACSF at 1.5 µL/min for 120 minutes to stabilize the baseline.

  • Baseline Collection: Collect 3 dialysate fractions (20 min each, 30 µL volume) to establish basal glycine levels (typically 2–5 µM uncorrected).

  • Treatment: Administer N-cyclohexyl-N-methylpiperazine-1-sulfonamide (e.g., 10 mg/kg, IP) dissolved in vehicle (10% DMSO / 10% Tween-80 / 80% Saline).

    • Alternative: For local administration, switch perfusion fluid to ACSF containing 10–100 µM compound (Reverse Dialysis).

  • Sample Analysis: Mix 10 µL dialysate with 10 µL OPA-mercaptoethanol reagent. Inject onto C18 HPLC column. Detect glycine peak (Ex: 340 nm, Em: 450 nm).

  • Data Output: Results should show a transient increase in extracellular glycine, peaking 40–60 minutes post-administration, typically reaching 150–250% of baseline.

Application 3: Electrophysiology (Functional Validation)

Objective: Confirm that elevated glycine potentiates NMDAR-mediated currents.

Protocol:

  • Slice Prep: Prepare 350 µm hippocampal slices.

  • Recording: Perform whole-cell patch-clamp on CA1 pyramidal neurons.

  • Stimulation: Evoke EPSCs using a stimulating electrode in the Schaffer collaterals.

  • Isolation: Isolate NMDAR currents by using Mg²⁺-free ACSF containing CNQX (10 µM) to block AMPA receptors.

  • Application: Perfuse N-cyclohexyl-N-methylpiperazine-1-sulfonamide (10 µM).

  • Result: Observe increase in the decay time constant and amplitude of the NMDAR-EPSC, confirming functional GlyT1 inhibition.

References

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.[4] Current Topics in Medicinal Chemistry, 16(29), 3404-3437.[4] Link

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery, 12, 866–885. Link

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017-1044. Link

  • Pinard, E., et al. (2010). Selective GlyT1 inhibitors: discovery of RG1678. Journal of Medicinal Chemistry, 53(12), 4603–4614. Link

  • BLD Pharm. N-Cyclohexyl-N-methylpiperazine-1-sulfonamide Product Data. Link

Sources

Method

Application Notes and Protocols for N-cyclohexyl-N-methylpiperazine-1-sulfonamide in Neuroprotection Studies

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of a Novel Sulfonamide in Neurodegenerative Disease Neurodegenerative diseases, such as Alzheimer's and Par...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Novel Sulfonamide in Neurodegenerative Disease

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing challenge to global health. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The sulfonamide functional group, a stable and synthetically accessible pharmacophore, has been identified in a variety of therapeutic agents, including those with antihypertensive, antibacterial, and anti-inflammatory properties.[1] Emerging research has highlighted the potential of sulfonamide derivatives as neuroprotective agents, largely attributed to their antioxidant properties.[1] While the neuroprotective mechanisms of many sulfonamides are still under investigation, their ability to mitigate oxidative stress is a promising avenue for therapeutic development.[1][2]

This document provides a comprehensive guide to the application of a novel compound, N-cyclohexyl-N-methylpiperazine-1-sulfonamide, in neuroprotection studies. We will explore its potential mechanisms of action and provide detailed protocols for its investigation in both in vitro and in vivo models of neurodegeneration.

Proposed Mechanism of Action: A Multi-faceted Approach to Neuroprotection

While the precise molecular targets of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are yet to be fully elucidated, based on the known activities of related sulfonamide and piperazine-containing compounds, a plausible mechanism of action involves the modulation of intracellular signaling pathways related to oxidative stress and apoptosis. It is hypothesized that N-cyclohexyl-N-methylpiperazine-1-sulfonamide may exert its neuroprotective effects by:

  • Scavenging Reactive Oxygen Species (ROS): Directly neutralizing harmful free radicals that accumulate during neuronal injury.

  • Upregulating Endogenous Antioxidant Defenses: Potentially activating transcription factors like Nrf2, leading to the expression of antioxidant enzymes.

  • Inhibiting Pro-apoptotic Pathways: Modulating the expression of Bcl-2 family proteins to prevent programmed cell death.

G cluster_2 Cellular Response cluster_3 Neuroprotective Outcomes Insult Insult ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS Compound Compound Compound->ROS Inhibition Caspase ↑ Caspase Activation Compound->Caspase Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Survival ↑ Neuronal Survival Apoptosis->Survival Function Improved Neuronal Function Survival->Function

Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

The synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide can be achieved through a multi-step process. A general approach involves the reaction of N-methylpiperazine with cyclohexanesulfonyl chloride. The following is a representative synthetic protocol:

Protocol 1: Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

  • Step 1: Preparation of Cyclohexanesulfonyl Chloride:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanethiol in an appropriate solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent, such as chlorine gas or a solution of sulfuryl chloride, while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclohexanesulfonyl chloride.

  • Step 2: Sulfonamide Formation:

    • In a separate reaction vessel, dissolve N-methylpiperazine and a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add the previously prepared cyclohexanesulfonyl chloride to the N-methylpiperazine solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

  • Step 3: Characterization:

    • Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Neuroprotection Assays

In vitro cell-based assays are essential for the initial screening and characterization of the neuroprotective effects of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.[3] The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.[1]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis A Seed SH-SY5Y cells in 96-well plates B Pre-treat with N-cyclohexyl-N-methylpiperazine-1-sulfonamide A->B C Induce neuronal injury (e.g., with Glutamate or H₂O₂) B->C D Cell Viability Assay (MTT or LDH) C->D E ROS Measurement (e.g., DCFH-DA assay) C->E F Apoptosis Assay (e.g., Caspase-3 activity) C->F G Quantify and compare treatment groups D->G E->G F->G

Protocol 2: Assessment of Neuroprotective Effects Against Oxidative Stress in SH-SY5Y Cells

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[4]

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Compound Treatment:

    • Prepare a stock solution of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).[4]

    • Pre-treat the cells with various concentrations of the compound for 2-24 hours before inducing neuronal damage.[4]

  • Induction of Neuronal Injury:

    • Prepare a solution of an oxidative stress-inducing agent, such as glutamate or hydrogen peroxide (H₂O₂), in a serum-free culture medium.

    • After the pre-treatment period, remove the medium containing the compound and add the medium with the neurotoxic agent.

    • Incubate the cells for the required duration to induce significant cell death (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Following the neurotoxic insult, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express the results as a percentage of the control (untreated) cells.[5]

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader.

    • Quantify the relative ROS levels as a percentage of the control group.[4]

Table 1: Example Data Presentation for In Vitro Neuroprotection Assay

Treatment GroupConcentration (µM)Cell Viability (% of Control)Intracellular ROS (% of Control)
Control (Untreated)-100 ± 5.2100 ± 7.8
Neurotoxin Alone-45 ± 3.9250 ± 15.1
Compound + Neurotoxin158 ± 4.5210 ± 12.3
Compound + Neurotoxin1075 ± 6.1150 ± 9.7
Compound + Neurotoxin5092 ± 5.8115 ± 8.4

In Vivo Neuroprotection Studies

Animal models are crucial for evaluating the therapeutic potential of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in a complex biological system.[6] Rodent models of neurodegeneration, such as those induced by neurotoxins, can be employed to assess the compound's efficacy in vivo.[7]

Protocol 3: Evaluation of Neuroprotective Effects in a Scopolamine-Induced Model of Cognitive Impairment in Mice

  • Animals and Housing:

    • Use adult male C57BL/6 mice, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow the animals to acclimate for at least one week before the start of the experiment.

  • Drug Administration:

    • Dissolve N-cyclohexyl-N-methylpiperazine-1-sulfonamide in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

    • Administer the compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses for a predetermined period (e.g., 7-14 days).

    • A vehicle control group should be included.

  • Induction of Cognitive Impairment:

    • On the final days of the treatment period, induce cognitive impairment by administering scopolamine (a muscarinic receptor antagonist) to the mice (e.g., 1 mg/kg, intraperitoneally) approximately 30 minutes before behavioral testing.

  • Behavioral Assessment (Morris Water Maze):

    • Assess spatial learning and memory using the Morris water maze test.

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days. Record the escape latency (time to find the platform) and path length.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical and Histological Analysis:

    • After the behavioral tests, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).

    • Biochemical Analysis: Homogenize the brain tissue and measure markers of oxidative stress (e.g., malondialdehyde levels, glutathione peroxidase activity) and acetylcholine levels using commercially available kits.

    • Histological Analysis: Fix brain tissue in formalin, embed in paraffin, and section. Perform staining (e.g., Nissl staining) to assess neuronal survival and morphology.

Table 2: Example Data Presentation for In Vivo Behavioral Assessment

Treatment GroupDose (mg/kg)Escape Latency (s) - Day 4Time in Target Quadrant (s) - Probe Trial
Vehicle + Saline-15 ± 2.125 ± 3.5
Vehicle + Scopolamine-45 ± 4.810 ± 1.9
Compound + Scopolamine1032 ± 3.718 ± 2.6
Compound + Scopolamine3020 ± 2.923 ± 3.1

Conclusion

The protocols and application notes presented here provide a robust framework for the investigation of N-cyclohexyl-N-methylpiperazine-1-sulfonamide as a potential neuroprotective agent. By systematically evaluating its effects in both in vitro and in vivo models, researchers can gain valuable insights into its therapeutic potential for the treatment of neurodegenerative diseases. Further studies to elucidate the specific molecular targets and downstream signaling pathways will be crucial for its continued development.

References

  • Leechaisit, J., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Aging Neuroscience. Available at: [Link]

  • Requena, M., et al. (2022). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology. Available at: [Link]

  • Poeta, E., Massenzio, F., & Babini, G. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Protocols. Available at: [Link]

  • Saha, C., Zalavadiya, I., & Dudhat, K. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Journal of Surgical Case Reports and Images. Available at: [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Available at: [Link]

  • Link, C. D. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies. Available at: [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine. Available at: [Link]

  • MDPI. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Biomolecules. Available at: [Link]

  • EurekAlert!. (2013). Antibiotics: A new understanding of sulfonamide nervous system side effects. Available at: [Link]

  • Edelris. (2024). WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents. Available at: [Link]

  • ScienceDirect. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

  • Quora. (2023). What is the biochemical effect of sulphonamides?. Available at: [Link]

Sources

Application

Application Note: Investigating N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMP-S) for Cognitive Enhancement

This Application Note provides a rigorous technical framework for utilizing N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referenced herein as NCMP-S ) in cognitive enhancement research. Based on its chemical structure...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for utilizing N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referenced herein as NCMP-S ) in cognitive enhancement research.

Based on its chemical structure (a piperazine sulfonamide moiety), this compound belongs to a privileged scaffold class often associated with 5-HT6 receptor antagonism and Sigma-1 receptor modulation , both of which are critical pathways in neuroplasticity and cognitive rescue.

Executive Summary

N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMP-S) is a functionalized piperazine derivative. In cognitive neuroscience, compounds containing the arylsulfonylpiperazine or alkylsulfonylpiperazine core are frequently investigated for their ability to modulate G-protein coupled receptors (GPCRs), specifically the Serotonin 5-HT6 receptor and the Sigma-1 receptor .

This guide outlines the standardized protocols for solubilizing, validating, and utilizing NCMP-S to study cognitive enhancement. The experimental logic focuses on its potential to facilitate Long-Term Potentiation (LTP) via disinhibition of cholinergic and glutamatergic pathways.

Chemical Profile & Handling

Before biological application, the physicochemical properties of NCMP-S must be managed to ensure bioavailability and assay reproducibility.

Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₁H₂₃N₃O₂S
Molecular Weight 261.38 g/mol Small molecule, likely BBB permeable
LogP (Predicted) ~1.6 - 2.0Lipophilic; suitable for CNS penetration
Appearance White to off-white solid
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility; requires vehicle
Reconstitution Protocol

Objective: Prepare a stable stock solution for in vitro and in vivo use.

  • Stock Preparation (10 mM):

    • Weigh 2.61 mg of NCMP-S.

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex for 30 seconds until fully clear.

    • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (In Vivo Injection):

    • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.

    • Preparation: Dilute the DMSO stock slowly into the Tween-80, vortex, then add warm saline dropwise while vortexing to prevent precipitation.

    • Note: If precipitation occurs, reduce concentration or use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as the carrier.

Mechanistic Rationale

The utilization of NCMP-S in cognitive studies is grounded in its structural homology to known cognitive enhancers.

  • Hypothesis A (5-HT6 Antagonism): The piperazine sulfonamide core mimics the pharmacophore of established 5-HT6 antagonists (e.g., SB-271046). Blockade of 5-HT6 receptors in the prefrontal cortex increases the release of Acetylcholine (ACh) and Glutamate , enhancing memory encoding.

  • Hypothesis B (Sigma-1 Modulation): N-alkyl piperazines often show affinity for Sigma-1 receptors. Agonism at this site promotes BDNF expression and neuroprotection.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism where NCMP-S blockade of 5-HT6 leads to CREB phosphorylation and cognitive gain.

G NCMP NCMP-S (Compound) R_5HT6 5-HT6 Receptor (G_s coupled) NCMP->R_5HT6 Antagonism (Blockade) AC Adenylyl Cyclase R_5HT6->AC Disinhibition cAMP cAMP Levels AC->cAMP Increase PKA PKA Activation cAMP->PKA Activate CREB p-CREB PKA->CREB Phosphorylation BDNF BDNF / Plasticity Genes CREB->BDNF Transcription Cognition Cognitive Enhancement (LTP / Memory) BDNF->Cognition Synaptic Plasticity

Caption: Proposed mechanism of action: NCMP-S antagonism of 5-HT6 receptors disinhibits the cAMP-PKA-CREB pathway, promoting neuroplasticity.

Experimental Protocols

Protocol A: In Vitro Target Validation (Binding Assay)

Before behavioral testing, confirm the target affinity.

Method: Radioligand Binding Assay (Competition)

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT6 receptors.

  • Radioligand: [³H]-LSD (non-selective) or [³H]-SB-271046 (selective).

  • Incubation:

    • Incubate membranes (50 µg protein) with Radioligand (2 nM) and NCMP-S (concentrations: 10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Time: 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC₅₀ and Ki .

    • Success Criteria: Ki < 100 nM indicates high affinity suitable for specific cognitive probing.

Protocol B: In Vivo Cognitive Assessment (Novel Object Recognition)

This test evaluates recognition memory, a domain often improved by 5-HT6 antagonists.

Subjects: C57BL/6J Mice (Male, 8-10 weeks). Dosing:

  • Group 1: Vehicle (5% DMSO/Tween/Saline).

  • Group 2: NCMP-S Low Dose (1 mg/kg, i.p.).

  • Group 3: NCMP-S High Dose (10 mg/kg, i.p.).

  • Timing: Administer 30 minutes prior to the Training phase (T1).

Workflow:

  • Habituation (Day 1-2): Allow mice to explore the empty arena (40x40 cm) for 10 mins/day.

  • Training (Day 3, T1):

    • Place two identical objects (A + A) in the arena.

    • Allow exploration for 10 mins.

    • Measure: Time spent exploring each object.

  • Retention Interval: Return mouse to home cage for 24 hours (Long-term memory).

  • Testing (Day 4, T2):

    • Place one familiar object (A) and one novel object (B).

    • Allow exploration for 5 mins.

    • Measure: Time exploring A vs. B.

Data Analysis: Calculate the Discrimination Index (DI) :



  • Interpretation: A significantly higher DI in NCMP-S treated groups compared to vehicle indicates cognitive enhancement.

Protocol C: Electrophysiology (LTP in Hippocampal Slices)

To verify the synaptic mechanism.

  • Slice Prep: Prepare 400 µm transverse hippocampal slices.

  • Perfusion: ACSF (Artificial Cerebrospinal Fluid) bubbled with 95% O₂/5% CO₂.

  • Treatment: Perfuse NCMP-S (1-10 µM) for 20 mins prior to induction.

  • Induction: Stimulate Schaffer collaterals; record fEPSP in CA1 stratum radiatum.

    • Protocol: High-Frequency Stimulation (HFS) - 2 trains of 100 Hz for 1s.

  • Outcome: Measure fEPSP slope 60 mins post-tetanus.

    • Expectation: NCMP-S treated slices should show enhanced or sustained LTP compared to control, indicative of lowered threshold for plasticity.

Safety & Troubleshooting

  • Toxicity: As a sulfonamide derivative, monitor for potential allergic reactions or skin sensitivity in handling.

  • Solubility Issues: If the compound crashes out in saline, switch to a lipid-based vehicle (e.g., Intralipid) or increase cyclodextrin concentration to 30%.

  • Selectivity: Be aware that piperazines can cross-react with Dopamine D2/D3 receptors. If motor side effects (sedation or hyperactivity) are observed in the Open Field Test, the cognitive data may be confounded.

References

  • Compound Registry: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2104523, N-Cyclohexyl-N-methylpiperazine-1-sulfonamide. Retrieved from [Link]

  • 5-HT6 Mechanisms: Upton, N., et al. (2008). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Neurotherapeutics.[1] Retrieved from [Link]

  • Piperazine Scaffolds: Romeiro, L. A., et al. (2011). Piperazine derivatives as non-selective 5-HT receptor ligands. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Sigma-1 Protocol: Maurice, T., et al. (2001). The sigma1 receptor agonist SA4503 increases the release of acetylcholine in the rat hippocampus. Brain Research. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-cyclohexyl-N-methylpiperazine-1-sulfonamide synthesis low yield

Topic: Troubleshooting N-cyclohexyl-N-methylpiperazine-1-sulfonamide Low Yield Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-cyclohexyl-N-methylpiperazine-1-sulfonamide Low Yield

Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide . This molecule belongs to a class of asymmetric sulfamides (


) often used as pharmaceutical intermediates (e.g., for chemokine receptor antagonists or GPCR ligands).

The synthesis typically fails not because of the final coupling, but due to the instability of the sulfamoyl chloride intermediate generated in Step 1. The bulky cyclohexyl group introduces steric strain, while the reaction with sulfuryl chloride (


) is notoriously moisture-sensitive and exothermic.

This guide moves beyond standard textbook procedures to address the specific hydrodynamic and thermodynamic pitfalls of this reaction.

Part 1: Diagnostic Phase (The "Why")

Before altering your protocol, review these three critical failure points.

The "Invisible" Intermediate Failure

The reaction proceeds via N-cyclohexyl-N-methylsulfamoyl chloride .

  • The Problem: This intermediate is thermally unstable. If you reflux Step 1 or let it run too long at Room Temperature (RT), it decomposes (releasing

    
    ) before you even add the piperazine.
    
  • The Symptom: Your crude NMR shows starting amine or complex tar, and the mass spec shows no peak for the intermediate (

    
    ).
    
The Piperazine Trap (Bis-Sulfonylation)
  • The Problem: Piperazine has two equivalent nucleophilic nitrogens. If you react the sulfamoyl chloride with free piperazine in a 1:1 ratio, the product (

    
    -sulfonamide) is still nucleophilic and competes for the remaining chloride.
    
  • The Result: You get a mixture of Unreacted Piperazine , Target Product , and Bis-sulfonamide dimer (

    
    ). Separation is difficult, destroying your isolated yield.
    
The Moisture Kill
  • The Problem: Sulfuryl chloride (

    
    ) hydrolyzes instantly upon contact with moisture to form Sulfuric Acid (
    
    
    
    ) and HCl.
  • The Consequence: The generated acid protonates your amine nucleophiles (

    
     or Piperazine), rendering them unreactive ammonium salts.
    

Part 2: Optimized Protocol (The "How")

This protocol uses the Boc-protection strategy to eliminate dimerization and a Low-Temp Addition to preserve the intermediate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Sulfuryl Chloride (

)
1.2ElectrophileMust be colorless/light yellow. If dark yellow/red, distill before use.
N-methylcyclohexylamine 1.0Nucleophile 1Dry over KOH pellets if old.
Triethylamine (TEA) 2.5HCl ScavengerMust be anhydrous.
1-Boc-piperazine 1.1Nucleophile 2Prevents bis-sulfonylation.
DCM (Dichloromethane) SolventSolventMust be anhydrous (molecular sieves).
Step-by-Step Workflow
Step 1: Formation of Sulfamoyl Chloride
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Charge: Add Sulfuryl Chloride (1.2 eq) and anhydrous DCM (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

    • Why? Adding amine to

      
       keeps the electrophile in excess, preventing symmetric sulfamide formation (
      
      
      
      ).
  • Addition: Mix N-methylcyclohexylamine (1.0 eq) and TEA (1.2 eq) in DCM. Add this solution dropwise over 30-60 minutes.

    • Control: Internal temperature must not rise above -60°C.

  • Activation: Allow the mixture to warm to 0°C and stir for 1 hour.

    • Check Point: Take an aliquot, quench with MeOH, and check TLC/LCMS. You should see the methyl ester derivative (

      
      ) or the chloride mass.
      
Step 2: Coupling with Piperazine
  • Cool Down: Cool the reaction mixture back down to 0°C .

  • Addition: Add a solution of 1-Boc-piperazine (1.1 eq) and remaining TEA (1.3 eq) in DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) overnight.

  • Workup:

    • Wash with 0.5M HCl (removes unreacted amine/TEA).

    • Wash with Sat.

      
        (removes acidic byproducts).
      
    • Dry organic layer (

      
      ) and concentrate.
      
Step 3: Deprotection (If free piperazine is target)
  • Cleavage: Dissolve the Boc-intermediate in DCM. Add TFA (10-20 eq) or 4M HCl in Dioxane . Stir at RT for 2 hours.

  • Isolation: Evaporate volatiles. Basify with NaOH to pH 12 and extract with DCM/IPA (3:1) to recover the free base.

Part 3: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Exotherm observed upon adding

Wet solvent or glassware.Restart with anhydrous DCM and flame-dried glassware.

reacts violently with water.
LCMS shows Mass [M+16] (Hydrolysis) Moisture ingress or old

.
Use a fresh bottle of sulfuryl chloride. Ensure Argon line is positive pressure.
LCMS shows Mass [Dimer] Bis-sulfonylation.Switch to 1-Boc-piperazine instead of free piperazine. If you must use free piperazine, use 5.0 equivalents and recycle the excess.
Low conversion of Amine 1 Protonation of amine.Increase TEA to 3.0 eq. The amine is forming a salt (

) and crashing out before reacting.
Dark/Black Reaction Mixture Decomposition of sulfamoyl chloride.Temperature was too high during Step 1. Keep strictly at -78°C during addition.

Part 4: Visual Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis pathway.

G Start Start Synthesis ReagentCheck Check SO2Cl2 Color Start->ReagentCheck Distill Distill Reagent ReagentCheck->Distill Dark/Red Step1 Step 1: Formation of Sulfamoyl Chloride (-78°C) ReagentCheck->Step1 Pale Yellow Distill->Step1 CheckInter TLC/LCMS Check (Quench with MeOH) Step1->CheckInter Fail1 Start Material Only? (Reaction too cold/slow) CheckInter->Fail1 No Conversion Fail2 Complex Mixture? (Decomposition) CheckInter->Fail2 Tars/Solids Step2 Step 2: Add 1-Boc-Piperazine (+ Base, 0°C -> RT) CheckInter->Step2 Intermediate Visible Fail1->Step1 Increase Temp to -40°C Fail2->Step1 Strict -78°C Control Deprotect Step 3: TFA Deprotection Step2->Deprotect Isolate Boc-Intermediate Final Target: N-cyclohexyl-N-methyl piperazine-1-sulfonamide Deprotect->Final

Caption: Decision tree for optimizing the sulfamoylation reaction. Note the critical checkpoint after Step 1 to verify intermediate stability.

References

  • Context: Confirms the existence and standard synthesis route of the key intermediate via chlorosulfonyl
  • ScienceMadness Wiki. (2023). Sulfuryl chloride.[1][2][3][4][5][6] Retrieved February 2, 2026, from [Link]

    • Context: Detailed properties of , specifically its violent hydrolysis and need for distillation (purific
  • National Institutes of Health (NIH). (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved February 2, 2026, from [Link]

    • Context: Provides mechanistic insights into the sensitivity of sulfonyl/sulfamoyl chlorides and temperature effects on yield (over-reduction vs. substitution).
  • Cardiff University. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA. Retrieved February 2, 2026, from [Link]

    • Context: Discusses the classical limitations of the sulfonyl chloride route (toxicity, instability)
  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved February 2, 2026, from [Link]

    • Context: Validates the necessity of using mono-protected piperazine (e.g., Boc-piperazine)

Sources

Optimization

Assay interference with N-cyclohexyl-N-methylpiperazine-1-sulfonamide

The following Technical Support Guide is designed for researchers observing anomalous data when using N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referred to herein as NCMS ). This guide treats NCMS not merely as a pa...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers observing anomalous data when using N-cyclohexyl-N-methylpiperazine-1-sulfonamide (referred to herein as NCMS ).

This guide treats NCMS not merely as a passive reagent, but as a bioactive scaffold with specific physicochemical properties that can disrupt standard biochemical assays.

Status: Active Subject: N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6) Classification: Small Molecule / Piperazine-Sulfonamide Scaffold Common Applications: Synthesis intermediate, fragment-based screening, specialized buffering.

Executive Summary: The "Janus" Effect

Researchers frequently report inconsistent IC50 values or false positives when screening NCMS. This is rarely due to user error. It is a result of the molecule's amphiphilic duality :

  • The Chelator: The sulfonamide-piperazine core acts as a bidentate ligand, sequestering metal cofactors (Zn²⁺, Mg²⁺).

  • The Aggregator: The hydrophobic cyclohexyl tail drives the formation of colloidal aggregates at micromolar concentrations, leading to non-specific enzyme sequestration.

Troubleshooting Modules (FAQs)

Module A: Metalloenzyme Inhibition (The "Zinc Trap")

Symptom: You observe potent inhibition of MMPs, Carbonic Anhydrases, or HDACs, but the activity disappears in orthogonal assays.

The Mechanism: Sulfonamides are classical Zinc Binding Groups (ZBGs) .[1] In NCMS, the sulfonamide oxygen and the piperazine nitrogen can coordinate with the catalytic Zinc ion in the enzyme's active site. This is not "true" pharmacological inhibition but rather metal stripping or competitive coordination.

Diagnostic Protocol (The "Zinc Rescue"):

  • Run your standard enzymatic assay with NCMS at the apparent IC50 concentration.

  • In a parallel well, supplement the reaction buffer with 10–50 µM ZnCl₂ (or the relevant metal cofactor).

  • Result Analysis:

    • Activity Restored: The interference is due to metal chelation.

    • Activity Remains Inhibited: Proceed to Module B (Aggregation).

Module B: Promiscuous Inhibition (The "Colloidal Sink")

Symptom: The compound inhibits unrelated enzymes (e.g., Kinases and Proteases) with similar IC50 values (typically 1–10 µM), or the inhibition curve is incredibly steep (Hill slope > 2.0).

The Mechanism: The cyclohexyl group is highly lipophilic. In aqueous buffers, NCMS monomers self-assemble into colloidal aggregates (micelles) typically in the 100–400 nm range. These colloids adsorb enzymes onto their surface, causing partial denaturation or blocking substrate access.[2] This is a classic PAINS (Pan-Assay Interference Compounds) behavior.

Diagnostic Protocol (The "Detergent Test"):

  • Prepare assay buffer with 0.01% Triton X-100 (or freshly prepared Tween-20).

  • Repeat the dose-response curve.

  • Result Analysis:

    • IC50 Shifts significantly (e.g., >5-fold increase): The inhibition was driven by aggregation.[2][3][4] The detergent disrupts the colloids, releasing the "trapped" enzyme.

    • IC50 Unchanged: True binding event (or other interference).

Module C: Optical Interference (Fluorescence Quenching)

Symptom: In fluorescence polarization (FP) or FRET assays, the baseline signal drops, or the "bound" signal appears artificially low.

The Mechanism: The piperazine ring, particularly when N-substituted, acts as an electron donor that can quench fluorophores via Photoinduced Electron Transfer (PET) . Additionally, if the compound precipitates (see Module B), it causes light scattering (Inner Filter Effect), distorting readouts.

Visualizing the Interference Logic

The following diagram illustrates the decision matrix for validating NCMS activity.

NCMS_Troubleshooting Start START: Anomalous IC50 with NCMS CheckHill Check Hill Slope Start->CheckHill Steep Slope > 2.0 (Suspicious) CheckHill->Steep Normal Slope ~ 1.0 CheckHill->Normal Detergent Run Detergent Test (+0.01% Triton X-100) Steep->Detergent ZincTest Run Zinc Rescue (+10µM ZnCl2) Normal->ZincTest Shift IC50 Shifts > 5x Detergent->Shift Yes NoShift IC50 Stable Detergent->NoShift No Conclusion_Agg FALSE POSITIVE: Colloidal Aggregation Shift->Conclusion_Agg NoShift->ZincTest Restored Activity Restored ZincTest->Restored Yes Inhibited Still Inhibited ZincTest->Inhibited No Conclusion_Chel FALSE POSITIVE: Metal Chelation Restored->Conclusion_Chel Conclusion_True VALID HIT: Specific Binding Inhibited->Conclusion_True

Caption: Decision tree for distinguishing between aggregation, chelation, and true pharmacological inhibition of NCMS.

Quantitative Interference Data

The table below summarizes expected shifts in assay parameters if NCMS is acting via an interference mechanism rather than specific binding.

Assay ParameterBehavior in True Inhibition Behavior in Aggregation (Interference) Behavior in Chelation (Interference)
Hill Slope ~ 1.0 (Langmuir binding)> 2.0 (Cooperative/Steep)Variable
Enzyme Conc. Effect IC50 is constantIC50 shifts linearly with [Enzyme]IC50 depends on [Metal]
+ 0.01% Triton X-100 No change in IC50Loss of potency (IC50 increases)No change
+ 10 µM ZnCl₂ No changeNo changeLoss of potency (Activity restored)
Centrifugation Potency retained in supernatantPotency lost (Aggregate pelleted)Potency retained

Step-by-Step Validation Protocols

Protocol A: The "Spin-Down" Test (For Aggregation)

Use this when you suspect the cyclohexyl tail is causing solubility issues or colloidal formation.

  • Preparation: Prepare a 100 µM solution of NCMS in your assay buffer (ensure <1% DMSO).

  • Incubation: Let the solution stand at room temperature for 15 minutes.

  • Centrifugation: Centrifuge half the sample at high speed (13,000 x g for 10 minutes ) to pellet any colloids.

  • Comparison: Carefully aspirate the supernatant (avoiding the pellet) and run the assay alongside the un-centrifuged sample.

  • Criteria: If the supernatant loses >30% of its inhibitory power compared to the un-spun sample, NCMS is forming insoluble aggregates.

Protocol B: The Absorbance Scan (For Optical Interference)

Use this to rule out Inner Filter Effects.

  • Scan: Perform a UV-Vis spectral scan (200 nm – 600 nm) of NCMS at the highest concentration used in your assay (e.g., 50 µM).

  • Overlay: Overlay this spectrum with the excitation and emission spectra of your fluorophore.

  • Criteria: If the NCMS absorbance (OD) at your excitation or emission wavelength is > 0.05 , you must apply a mathematical correction factor or switch to a red-shifted fluorophore.

Scientific Mechanism: The Chelation Pathway

The diagram below details how the sulfonamide moiety competes with the enzyme for the Zinc cofactor.

Chelation_Mechanism Enzyme Metalloenzyme (Active) Zinc Zn²⁺ Enzyme->Zinc Bound cofactor ApoEnzyme Apo-Enzyme (Inactive) Enzyme->ApoEnzyme Loss of Cofactor Complex Inactive Complex [NCMS-Zn] Zinc->Complex Stripped from Enzyme NCMS NCMS (Sulfonamide) NCMS->Zinc High Affinity Chelation NCMS->Complex

Caption: Schematic of metal stripping. NCMS (red) outcompetes the enzyme (green) for the Zinc cofactor, creating an inactive apo-enzyme.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

    • Foundational text on colloidal aggregation and "haunting" artifacts in screening.
  • Baell, J. B., & Holloway, G. A. (2010).[3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

    • Defines the structural alerts for interference, including sulfonamide and piperazine behaviors.
  • Jacobsen, J. A., et al. (2012).[5] Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. Dalton Transactions, 41(43), 13441–13450.

    • Directly addresses the zinc-binding capacity of sulfonamide derivatives in enzym
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols, 1(2), 550–553.

    • The standard protocol for the "Detergent Test" cited in Module B.

Sources

Troubleshooting

Interpreting unexpected results in N-cyclohexyl-N-methylpiperazine-1-sulfonamide experiments

This technical support guide is designed for researchers encountering anomalies with N-cyclohexyl-N-methylpiperazine-1-sulfonamide and related piperazine-sulfonamide scaffolds. The content is structured to address the th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers encountering anomalies with N-cyclohexyl-N-methylpiperazine-1-sulfonamide and related piperazine-sulfonamide scaffolds.

The content is structured to address the three most common sources of "unexpected results": Analytical Artifacts , Synthetic Impurities , and Physicochemical Behavior in assays.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Experimental Anomalies

Core Directive: Define Your "Unexpected Result"

Before proceeding, categorize your anomaly. This molecule possesses three distinct chemical personalities that often conflict:

  • The Piperazine Core: A basic, nucleophilic heterocycle prone to oxidation and fragmentation.

  • The Sulfonamide Linker: A polar, rigid bond often displaying restricted rotation (NMR rotamers).

  • The Cyclohexyl Group: A lipophilic moiety that drives aggregation and solubility issues in aqueous buffers.

Troubleshooting Guide: Analytical Anomalies (LC-MS & NMR)

Issue A: "My LC-MS mass is correct, but I see multiple peaks or weird fragmentation."

  • Diagnosis 1: Sulfonamide Rotamers (NMR/LC)

    • The Science: Sulfonamide bonds (

      
      ) exhibit restricted rotation due to steric hindrance, especially with bulky groups like cyclohexyl . This creates distinct conformers (rotamers) visible on NMR (broadening or doubling of peaks) and occasionally separable on UPLC.
      
    • Validation: Run Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers, not impurities.

  • Diagnosis 2: The "Piperazine Shatter" (Mass Spec)

    • The Science: Piperazine rings are fragile in Electrospray Ionization (ESI). High cone voltages can cleave the ring, showing "impurity" masses that are actually fragments.

    • Key Fragments: Look for loss of the sulfonamide group or ring opening. Common artifacts include

      
       or cleavage at the C-N bond.
      
    • Reference: Piperazine derivatives often show characteristic fragmentation at

      
       56, 70, or loss of substituents [1, 5].
      

Issue B: "The mass is +16 Da higher than expected."

  • Diagnosis: N-Oxide Formation

    • The Science: The tertiary amine (N-methyl) on the piperazine is easily oxidized by air or peroxides in solvents (e.g., old THF/Ether) to form an N-Oxide (

      
      ).
      
    • Solution: Check your solvent purity. Reduce the sample with mild reducing agents (e.g., Sodium metabisulfite) and re-run LC-MS. If the +16 peak disappears, it was an N-oxide.

Troubleshooting Guide: Synthesis & Yield

Issue C: "Low yield or 'wet' product during synthesis."

  • Diagnosis 1: The Hygroscopic Hydrochloride Trap

    • The Science: If you synthesized this via sulfonyl chloride coupling, you likely generated HCl. The basic N-methylpiperazine moiety will trap this HCl, forming a hygroscopic hydrochloride salt.

    • Symptom: The product is a sticky gum/oil instead of a solid. Mass balance is >100%.

    • Fix: Perform a basic wash (sat.

      
      ) or use a scavenger resin to free the base. Ensure the final product is the free base or a defined salt (e.g., fumarate) for stability.
      
  • Diagnosis 2: Sulfonyl Chloride Hydrolysis

    • The Science: If using a sulfamoyl chloride reagent, it competes between reacting with your amine (good) and reacting with trace water (bad).

    • Symptom: Presence of the sulfonic acid derivative (highly polar, elutes at solvent front).

    • Fix: Dry all solvents and reagents. Add the amine immediately to the sulfonyl chloride at low temperature (0°C).

Troubleshooting Guide: Biological Assay Failure

Issue D: "The compound is inactive or shows erratic potency (IC50 shifts)."

  • Diagnosis: The "Grease" Effect (Microprecipitation)

    • The Science: The cyclohexyl group is highly lipophilic (

      
       increase). While the piperazine is polar, the overall molecule may crash out in aqueous buffers (PBS/Media) at high concentrations (>10 µM), causing "false negatives" or non-specific binding.
      
    • Validation: Measure solubility in your exact assay buffer using Nephelometry or UV-Vis sedimentation.

    • Fix: Pre-dissolve in DMSO (up to 10mM) and ensure final DMSO concentration in assay is <1% to maintain solubility without killing cells.

Visualizing the Troubleshooting Logic

The following diagram maps the decision process for resolving these anomalies.

TroubleshootingLogic Start Anomaly Detected Decision1 Type of Anomaly? Start->Decision1 Path_MS Analytical (LCMS/NMR) Decision1->Path_MS Path_Syn Synthesis (Yield/Purity) Decision1->Path_Syn Path_Bio Bio-Assay (Activity) Decision1->Path_Bio Q_Mass Mass = M+16? Path_MS->Q_Mass Q_State Sticky Gum / >100% Yield? Path_Syn->Q_State Q_Conc Erratic at High Conc? Path_Bio->Q_Conc Res_Oxide N-Oxide Impurity (Check Solvents) Q_Mass->Res_Oxide Yes Q_Peaks Double Peaks (NMR)? Q_Mass->Q_Peaks No Res_Rotamer Rotamers (Run VT-NMR) Q_Peaks->Res_Rotamer Yes Res_Salt Trapped HCl Salt (Freebase w/ NaHCO3) Q_State->Res_Salt Yes Res_Precip Cyclohexyl Precip. (Check Solubility) Q_Conc->Res_Precip Yes

Caption: Decision tree for isolating the root cause of experimental anomalies, distinguishing between chemical artifacts and physical behavior.

Quantitative Reference Data

Use this table to benchmark your compound's properties against expected values.

PropertyExpected ValueCommon DeviationCause of Deviation
Mass (LCMS) M+H (Calc.)M+17 (M+H+16)N-Oxidation of piperazine N-methyl group.
NMR (1H) Sharp SingletsBroad/Split PeaksRestricted rotation of Sulfonamide-Cyclohexyl bond.
Solubility (Aq) Low (<100 µM)PrecipitateLipophilicity of Cyclohexyl group masking polar sulfonamide.
Stability (pH 7) High (>24h)HydrolysisRare at pH 7. Likely enzymatic cleavage in cell lysates [4].
pKa (Calc) ~8.0 (Piperazine)~6.0 (Apparent)Interaction between Sulfonamide and Amine (zwitterion effects).
References
  • Mass Spectra and Major Fragmentation Patterns of Piperazine Designer Drugs. ResearchGate. (2021). Detailed analysis of piperazine ring cleavage in mass spectrometry.

  • N-Cyclohexyl-N-methylbenzenesulfonamide Properties. PubMed Central (NIH). (2009). Structural analysis of cyclohexyl-sulfonamide derivatives and their crystallographic data.

  • Hydrolysis of Sulphonamides in Aqueous Solutions. PubMed. (2012). Comprehensive study on the hydrolytic stability of sulfonamides at various pH levels.

  • Metabolic Hydrolysis of Heteroaryl/Aryl Sulfonamides. Domainex. (2022). Investigation into the metabolic cleavage of sulfonamide bonds in hepatocyte incubations.

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (2016). Study on the fragmentation pathways of benzyl and phenyl piperazines.

Optimization

Technical Support Center: N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMS) Synthesis Optimization

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Addressing Batch-to-Batch Variability in NCMS Production Introduction: The Variability Paradox You are likely accessing this guide because y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Addressing Batch-to-Batch Variability in NCMS Production

Introduction: The Variability Paradox

You are likely accessing this guide because your latest batch of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMS) does not match your reference standard. Common symptoms include fluctuating melting points, inconsistent dissolution rates, or the appearance of "oiling out" during crystallization.

NCMS is a hybrid molecule containing a basic tertiary amine (N-methylpiperazine moiety) and a polar sulfonamide group. This amphoteric nature makes it highly sensitive to pH fluctuations during work-up and prone to polymorphism in the solid state. This guide deconstructs the synthesis into three control modules to eliminate variability.

Module 1: Upstream Synthesis Control

Issue: "My yield fluctuates between 40-85%, and crude purity is inconsistent."

Root Cause Analysis: The variability in yield is almost invariably linked to the quality of the electrophile (likely cyclohexylsulfamoyl chloride or a related sulfonyl chloride) and moisture control. Sulfamoyl chlorides are highly hygroscopic; they hydrolyze rapidly into sulfonic acids, which are unreactive impurities that complicate downstream purification.

The Fix: The "Dry & Slow" Protocol

ParameterSpecificationTechnical Rationale
Reagent Quality Titrate Sulfonyl ChlorideIf purity is <95%, thionyl chloride treatment is required before coupling. Hydrolyzed reagent = Low Yield.
Solvent Water < 50 ppm (KF)Water competes with the amine for the sulfonyl chloride, creating sulfonic acid byproducts.
Temperature -10°C to 0°C (Addition)The sulfonylation reaction is exothermic. High temps (>10°C) promote dimer formation and side reactions.
Base Scavenger 1.1 eq TEA or DIPEAEssential to scavenge the HCl byproduct. Trapped HCl forms a salt with the piperazine ring, halting the reaction.

Troubleshooting Q&A

  • Q: The reaction mixture turned dark brown/black. Is the batch lost?

    • A: Not necessarily, but purity is compromised. This "charring" indicates a thermal runaway. The exotherm from the sulfonyl chloride addition likely exceeded 20°C. Corrective Action: Perform a charcoal filtration during the work-up. For the next batch, reduce the addition rate by 50% and ensure active cooling.

  • Q: I see a new spot on TLC that doesn't move (Baseline).

    • A: This is likely the sulfonic acid derivative (hydrolysis product) or the piperazine dihydrochloride salt . Both are water-soluble. Corrective Action: These should wash out during the aqueous extraction phase if the pH is correctly adjusted (see Module 2).

Module 2: Downstream Processing & Isolation

Issue: "The product oils out during recrystallization instead of forming crystals."

Root Cause Analysis: "Oiling out" (liquid-liquid phase separation) occurs when the compound is saturated at a temperature above its melting point, or, more commonly for NCMS, due to residual impurities (specifically trapped solvents or salts) that depress the melting point.

The Fix: The pH-Switch Extraction & Dual-Solvent Crystallization

Because NCMS has a basic piperazine tail, it can be manipulated via pH.

  • Acid Wash (pH 2-3): Extract the reaction mixture with dilute HCl. The NCMS (basic) moves to the aqueous layer; non-basic impurities (unreacted sulfonyl chloride) stay in the organic layer. Discard Organic Layer.

  • Base Release (pH 10-11): Basify the aqueous layer with NaOH. NCMS precipitates or becomes extractable into DCM/EtOAc. Collect Organic Layer.

Crystallization Protocol: Do not rely on single-solvent evaporation. Use a Solvent/Anti-solvent system.[1]

  • Good Solvent: Isopropanol (IPA) or Ethanol (hot).

  • Anti-Solvent: Heptane or Water (dropwise).

Troubleshooting Q&A

  • Q: My product is sticky/gummy after drying.

    • A: You likely have trapped solvent (solvate formation) or residual base (TEA/DIPEA).

    • Protocol: Dissolve the gum in a minimal amount of DCM, wash once with saturated brine, dry over

      
      , and rotovap. Then, perform a high-vacuum dry for 12+ hours at 40°C.
      

Module 3: Solid-State Consistency (Polymorphism)

Issue: "Batch A dissolves in 5 minutes; Batch B takes 20 minutes."

Root Cause Analysis: Sulfonamides are notorious for polymorphism (existing in multiple crystal structures).[1][2][3] Different polymorphs have different lattice energies, directly affecting solubility and bioavailability. Rapid cooling often traps metastable (fast-dissolving but unstable) forms, while slow cooling yields stable (slow-dissolving) forms.

The Fix: Standardized Thermal History

To ensure Batch-to-Batch consistency, you must control the rate of crystallization.

Workflow Diagram: Polymorph Control

NCMS_Polymorph_Control Start Crude NCMS Dissolve Dissolve in IPA (Reflux) Start->Dissolve Cool1 Cool to 40°C (1°C/min) Dissolve->Cool1 Seed Add Seed Crystal (0.5%) Cool1->Seed Critical Step Cool2 Cool to 0°C (0.5°C/min) Seed->Cool2 Controlled Growth Filter Filtration & Drying Cool2->Filter Analysis XRD / DSC Check Filter->Analysis

Caption: Controlled cooling and seeding workflow to ensure consistent polymorph formation.

Troubleshooting Q&A

  • Q: How do I know if I have different polymorphs?

    • A: Run a DSC (Differential Scanning Calorimetry) scan.

      • Form I (Stable): Single melt peak at high temp (e.g., 145°C).

      • Form II (Metastable): Melt peak at lower temp (e.g., 138°C) or an exothermic transition peak before melting.

    • If you lack DSC, use PXRD (Powder X-Ray Diffraction) . Different peak patterns confirm different crystal forms.[1][2]

Summary of Critical Control Points

Process StageCritical ParameterTargetFailure Consequence
Reaction Moisture Content<0.05%Low yield, Sulfonic acid impurity
Work-up Extraction pH>10 for final extractionLoss of product to aqueous layer
Crystallization Cooling Rate<1°C/minAmorphous solid or mixed polymorphs
Drying Vacuum/Temp<50°C, High VacSolvate formation (sticky solid)

References

  • BenchChem Technical Support. (2025).[1][4] Technical Support Center: Recrystallization of Sulfonamide Products.[1] Retrieved from

  • National Institutes of Health (NIH). (2020). Preparation of sulfonamides from N-silylamines.[5] PMC. Retrieved from

  • American Chemical Society (ACS). (2020).[6] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[5][6] Organic Letters. Retrieved from

  • ResearchGate. (2025). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[3] Retrieved from

  • Zaether. (2025).[7] Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Molecule Profile & Physicochemical Challenges Before selecting a solvent, we must deconstruct the molecule to understand its lattice energy and solubility behavior. N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 9231...

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Physicochemical Challenges

Before selecting a solvent, we must deconstruct the molecule to understand its lattice energy and solubility behavior. N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6) presents a unique "Push-Pull" solubility profile:

  • The Basic Core (Hydrophilic/Polar): The piperazine ring contains a secondary amine (

    
    ) at position 4. This makes the molecule basic  (
    
    
    
    ) and capable of hydrogen bonding.
  • The Lipophilic Shield (Hydrophobic): The

    
    -cyclohexyl and 
    
    
    
    -methyl groups on the sulfonamide nitrogen create significant steric bulk and lipophilicity.
  • The Sulfonyl Linker: Unlike "classic" antibacterial sulfonamides (e.g., sulfamethoxazole), this is a tertiary sulfonamide . It lacks an acidic proton on the sulfonamide nitrogen, meaning it will not dissolve in aqueous base .

Key Challenge: The cyclohexyl group lowers the melting point and increases the tendency for "oiling out" (Liquid-Liquid Phase Separation) in aqueous-organic mixtures.

Solvent Selection Guide

Based on the amphiphilic structure, we recommend the following solvent systems. These are ranked by success probability for purity enhancement and yield.

Primary Recommendation: Binary Organic System

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

  • Why it works: The lipophilic cyclohexyl group ensures good solubility in hot Ethyl Acetate. Heptane acts as a gentle anti-solvent that drives crystallization without inducing the rapid "crash out" often seen with water.

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethyl Acetate (

      
      ).
      
    • Add hot n-Heptane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of Ethyl Acetate to clear the solution.

    • Crucial: Cool slowly to room temperature with stirring.

Secondary Recommendation: Single Solvent Alcohol

System: Isopropyl Alcohol (IPA) or Ethanol (Absolute)

  • Why it works: The piperazine core has high affinity for alcohols. IPA is preferred over Ethanol because its higher boiling point (

    
    ) allows for a wider temperature gradient, increasing recovery yield.
    
  • Risk: If the crude contains significant aliphatic impurities, they may co-crystallize.

Systems to AVOID
Solvent SystemRisk FactorReason
Water / Ethanol High The hydrophobic cyclohexyl group causes the compound to "oil out" (separate as a liquid) before crystallizing when water concentration increases.
Diethyl Ether Moderate High volatility makes controlled cooling difficult; creeping of solids is common.
Dichloromethane Moderate Solubility is often "too good" even at low temperatures, leading to poor recovery yields.

Interactive Troubleshooting (Q&A)

Q1: The solution turned cloudy, but then separated into a bottom oily layer instead of crystals. What happened?

Diagnosis: You are experiencing Oiling Out (Liquid-Liquid Phase Separation). This happens when the saturation temperature of your compound is higher than its melting point in the solvent mixture.[1]

Immediate Fix (The "Re-heat & Seed" Protocol):

  • Re-heat the mixture until the oil redissolves into a single phase.

  • Add a small amount of the good solvent (e.g., Ethyl Acetate) to lower the saturation slightly.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid line.[2]

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Fast cooling promotes oiling.

Q2: My compound has a yellow tint after crystallization. How do I remove it?

Diagnosis: Polar impurities or oxidation byproducts (N-oxides) are trapped in the lattice. Solution:

  • Activated Carbon: Dissolve in hot solvent, add 5% w/w activated carbon (e.g., Darco G-60), stir for 15 mins, and filter hot through Celite before cooling.

  • The Acid-Base Wash (Specific to Piperazines):

    • Dissolve crude in 1M HCl (The basic piperazine N protonates; the impurity might not).

    • Wash the aqueous acid with Dichloromethane (removes non-basic colored impurities).

    • Basify the aqueous layer with NaOH to pH 10.

    • Extract the now-purified free base into EtOAc and proceed with recrystallization.

Q3: I see two different crystal shapes (needles and plates). Is this a problem?

Diagnosis: Polymorphism. Sulfonamides are notorious for forming polymorphs. Impact: Different polymorphs have different dissolution rates (bioavailability). Action:

  • If for early R&D: Not critical.

  • If for scale-up: You must standardize the cooling rate and stirring speed. Slower cooling generally favors the thermodynamically stable form (often the denser plates).

Process Logic & Decision Tree

The following diagram illustrates the decision logic for purifying N-cyclohexyl-N-methylpiperazine-1-sulfonamide, specifically addressing the "Basic Nitrogen" advantage.

RecrystallizationLogic Start Crude Material (N-cyclohexyl-N-methylpiperazine-1-sulfonamide) CheckPurity Is Purity > 85%? Start->CheckPurity SolventSelect Select Solvent System CheckPurity->SolventSelect Yes AcidBase Perform Acid-Base Swing (Exploit Basic Piperazine N) CheckPurity->AcidBase No (Colored/Sticky) TryEtOAc Attempt: EtOAc / Heptane (Preferred for Lipophilic) SolventSelect->TryEtOAc TryIPA Attempt: Isopropanol (Preferred for Polar) SolventSelect->TryIPA Oiling Issue: Oiling Out? TryEtOAc->Oiling TryIPA->Oiling AcidStep 1. Dissolve in dilute HCl 2. Wash with DCM (Discard Org) 3. Basify aq. layer to pH 10 AcidBase->AcidStep Extract Extract Free Base into EtOAc AcidStep->Extract Extract->SolventSelect RemedyOil 1. Reheat 2. Add Seed Crystal 3. Slow Cool Oiling->RemedyOil Yes Success Pure Crystalline Solid Oiling->Success No RemedyOil->Success

Caption: Decision matrix for solvent selection and purification based on crude purity and phase behavior.

Solubility Data Summary

Estimated solubility profile based on functional group contribution (Piperazine/Sulfonamide/Cyclohexyl).

SolventBoiling Pt. (°C)Solubility (Hot)Solubility (Cold)SuitabilityNotes
Ethyl Acetate 77HighModerateExcellent Best balance for lipophilic cyclohexyl group.
Isopropanol 82HighLowGood Good for crystal growth; less risk of solvates than MeOH.
Methanol 65Very HighModerateFair Often too soluble; yield loss is high unless cooled to -20°C.
Water 100LowInsolublePoor Causes oiling out if used as anti-solvent too quickly.
Toluene 110HighModerateSpecialist Use only if oiling out persists in other solvents (High BP helps).

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[2][3][4][5] Department of Chemistry. [Link] (Accessed via general chemical safety guidelines).

  • PubChem. (n.d.). Compound Summary: N-cyclohexylbenzenesulfonamide derivatives.[6] National Library of Medicine. [Link]

  • ResearchGate. (2022).[4] Discussion: How to recrystallize an oily compound after column chromatography? (General principles for sulfonamide oiling out). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-cyclohexyl-N-methylpiperazine-1-sulfonamide with other GlyT-1 inhibitors

For researchers and drug development professionals navigating the complexities of targeting the glycine transporter 1 (GlyT-1) for neurological and psychiatric disorders, a comprehensive understanding of the available ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of targeting the glycine transporter 1 (GlyT-1) for neurological and psychiatric disorders, a comprehensive understanding of the available chemical tools is paramount. This guide provides an in-depth comparison of prominent GlyT-1 inhibitors, offering insights into their performance based on available experimental data.

A key focus of this guide is to compare N-cyclohexyl-N-methylpiperazine-1-sulfonamide with other established GlyT-1 inhibitors. However, a thorough search of the scientific literature and patent databases did not yield any publicly available data on the biological activity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide as a GlyT-1 inhibitor. Its chemical structure is documented, but its potency, selectivity, and functional effects on GlyT-1 remain uncharacterized in the public domain.

Therefore, this guide will proceed by providing a detailed comparative analysis of three well-characterized GlyT-1 inhibitors that have been significant in the field: Iclepertin (BI 425809), Bitopertin (RG1678), and PF-03463275. These compounds have been selected based on the availability of robust preclinical and clinical data, representing different chemical scaffolds and developmental histories.

The Rationale for GlyT-1 Inhibition: Modulating the NMDA Receptor

The glycine transporter 1 (GlyT-1) is a critical regulator of glycine levels in the synaptic cleft. Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] By inhibiting GlyT-1, the reuptake of glycine is blocked, leading to increased extracellular glycine concentrations. This, in turn, enhances NMDA receptor function.[1] This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][2]

GlyT1_Pathway cluster_synapse Synaptic Cleft cluster_presyn Presynaptic Neuron cluster_postsyn Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 GlyT-1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Postsynaptic_response Neuronal Response (LTP, etc.) Ca_ion->Postsynaptic_response Activates Glutamate_release Glutamate Release Glutamate_release->Glutamate Glycine_reuptake Glycine GlyT1->Glycine_reuptake GlyT1_Inhibitor GlyT-1 Inhibitor (e.g., Iclepertin) GlyT1_Inhibitor->GlyT1 Inhibits

Figure 1: Mechanism of GlyT-1 Inhibition in the Synapse.

Comparative Analysis of Leading GlyT-1 Inhibitors

The selection of a GlyT-1 inhibitor for research or development hinges on a careful evaluation of its potency, selectivity, and pharmacokinetic properties. The following sections provide a comparative overview of Iclepertin, Bitopertin, and PF-03463275.

In Vitro Potency and Selectivity

A primary consideration for any inhibitor is its potency at the target and its selectivity over other related transporters, particularly GlyT-2, which is more prevalent in the spinal cord and brainstem and is involved in inhibitory neurotransmission.

CompoundTargetIC50 / KiSelectivity vs. GlyT-2Mode of InhibitionReference(s)
Iclepertin (BI 425809) Human GlyT-1IC50: ~5.0 nMHigh (inactive against GlyT-2)Potent and selective[3][4]
Bitopertin (RG1678) Human GlyT-1IC50: ~25 nMHigh (no effect up to 30 µM)Non-competitive[5]
PF-03463275 Human GlyT-1Ki: 11.6 nMSelectiveCompetitive[6]

Expert Insight: The choice between a competitive and non-competitive inhibitor can have significant downstream consequences. A non-competitive inhibitor like Bitopertin may offer more consistent target engagement in the presence of fluctuating endogenous glycine levels. Conversely, a competitive inhibitor like PF-03463275 may have a safety advantage, as its effects can be surmounted by high concentrations of the natural substrate. Iclepertin's high potency and selectivity make it an excellent tool for specifically probing the effects of GlyT-1 inhibition in the central nervous system.

Pharmacokinetic Profiles

Effective central nervous system (CNS) drug discovery requires compounds that not only potently inhibit their target but also possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.

CompoundOral BioavailabilityHalf-life (t½)Brain PenetrationReference(s)
Iclepertin (BI 425809) Orally activeNot explicitly stated, suitable for once-daily dosingDemonstrates central target engagement (increases CSF glycine)[7][8]
Bitopertin (RG1678) Orally available~40 hours in humansGood brain penetration[9][10]
PF-03463275 Orally availableNot explicitly statedCentrally penetrant[6]

Expert Insight: A long half-life, as seen with Bitopertin, can be advantageous for maintaining consistent target engagement with less frequent dosing, which is often desirable in a clinical setting. For all three compounds, evidence of central target engagement, typically demonstrated by an increase in cerebrospinal fluid (CSF) glycine levels, is a critical piece of data confirming their utility for CNS applications.

Experimental Methodologies: A Guide for the Bench Scientist

Reproducible and reliable data are the cornerstones of drug discovery. The following are standardized protocols for key assays used to characterize GlyT-1 inhibitors.

[³H]Glycine Uptake Assay

This functional assay directly measures the ability of a compound to inhibit the uptake of glycine into cells expressing GlyT-1.

Objective: To determine the IC50 value of a test compound against GlyT-1.

Materials:

  • CHO-K1 cells stably expressing human GlyT-1.

  • [³H]Glycine (radioligand).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Test compounds and a known GlyT-1 inhibitor for positive control.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate the GlyT-1 expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with uptake buffer and then incubate with various concentrations of the test compound for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]Glycine to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove unincorporated [³H]Glycine.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Glycine_Uptake_Workflow A Plate GlyT-1 Expressing Cells B Incubate with Test Compound A->B C Add [³H]Glycine B->C D Terminate Uptake (Wash) C->D E Lyse Cells & Scintillation Counting D->E F Calculate IC50 E->F

Figure 2: Workflow for a [³H]Glycine Uptake Assay.

In Vivo Microdialysis for Glycine Measurement

This in vivo technique allows for the monitoring of extracellular glycine levels in specific brain regions of freely moving animals, providing a direct measure of a compound's pharmacodynamic effect.

Objective: To assess the in vivo efficacy of a GlyT-1 inhibitor by measuring changes in extracellular glycine concentrations in the brain.

Materials:

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • HPLC system with fluorescence or mass spectrometry detection for glycine analysis.

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.

  • Recovery and Baseline: Allow the animal to recover from surgery. On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate. Collect baseline dialysate samples.

  • Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Glycine Analysis: Analyze the glycine concentration in each dialysate sample using a sensitive analytical method like HPLC.

  • Data Analysis: Express the post-administration glycine levels as a percentage of the baseline levels to determine the time course and magnitude of the effect.[11][12]

Clinical Snapshot and Future Directions

While the preclinical data for many GlyT-1 inhibitors have been promising, the translation to clinical efficacy has been challenging.

  • Iclepertin (BI 425809): Despite showing promise in earlier phases for treating cognitive impairment associated with schizophrenia, recent Phase III trials did not meet their primary endpoints.[7]

  • Bitopertin (RG1678): Phase III trials for schizophrenia also yielded disappointing results.[10] However, it is now being investigated for a different indication, erythropoietic protoporphyria.[10]

  • PF-03463275: This compound has been studied in clinical trials for its potential to enhance cognitive training in schizophrenia, but it did not show a significant synergistic effect.[13]

Expert Perspective: The clinical setbacks of these potent and selective GlyT-1 inhibitors highlight the complexities of treating CNS disorders like schizophrenia. The disconnect between robust preclinical target engagement and clinical efficacy underscores the need for a deeper understanding of the underlying disease biology and the role of the glutamatergic system. Future research may need to focus on patient stratification, combination therapies, or exploring different therapeutic windows for GlyT-1 inhibition. The journey of these compounds provides invaluable lessons for the next generation of CNS drug discovery.

References

  • Patsnap Synapse. What are GlyT1 inhibitors and how do they work? - Patsnap Synapse. [Link].

  • ResearchGate. In vivo pharmacokinetics of iclepertin in rats. Mean ± S.E.M. plasma... [Link].

  • NIH. THE EFFECT OF FOOD ON THE PHARMACOKINETICS OF A SINGLE ORAL DOSE OF ICLEPERTIN (BI 425809), A GLYCINE TRANSPORTER 1 INHIBITOR, IN HEALTHY VOLUNTEERS: A PHASE I OPEN-LABEL, RANDOMIZED, CROSSOVER TRIAL. [Link].

  • ResearchGate. Mean (± SD) concentration–time profile of bitopertin 0.1 mg/kg in rat... [Link].

  • PubMed. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. [Link].

  • JCI. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. [Link].

  • PubMed Central. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. [Link].

  • Patsnap Synapse. What clinical trials have been conducted for Iclepertin? - Patsnap Synapse. [Link].

  • ALZFORUM. Iclepertin. [Link].

  • PubMed Central. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. [Link].

  • ResearchGate. The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. [Link].

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link].

  • PubMed. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. [Link].

  • PubMed. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis. [Link].

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link].

  • Unknown Source. Microdialysis protocol. [Link].

  • ResearchGate. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link].

  • Wiley Online Library. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. [Link].

  • Patsnap Synapse. What are the key players in the pharmaceutical industry targeting GlyT1? - Patsnap Synapse. [Link].

  • PubMed. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. [Link].

  • PubMed. [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. [Link].

  • ResearchGate. (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. [Link].

  • Stroke. Intracerebral Human Microdialysis. [Link].

  • NIH. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects. [Link].

  • ResearchGate. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. [Link].

  • PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link].

  • PubMed Central. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link].

  • NIH. Glycine transport inhibitors in the treatment of schizophrenia. [Link].

  • Springer Nature Experiments. Radioligand Binding Assay. [Link].

  • ResearchGate. (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. [Link].

  • PubMed. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. [Link].

  • PubMed. Glycine transporter type-1 and its inhibitors. [Link].

  • SpringerLink. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. [Link].

  • PubMed. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia. [Link].

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Comparative

N-cyclohexyl-N-methylpiperazine-1-sulfonamide selectivity against other transporters

A Comparative Analysis of GBR-12909 Selectivity for the Dopamine Transporter A Guide for Researchers in Neuropharmacology and Drug Development Introduction The precise modulation of neurotransmitter systems is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of GBR-12909 Selectivity for the Dopamine Transporter

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The precise modulation of neurotransmitter systems is a cornerstone of neuropharmacological research and the development of therapeutics for psychiatric and neurological disorders. A key challenge in this field is the design of molecules with high selectivity for their intended target, thereby minimizing off-target effects and improving therapeutic indices. This guide provides a comparative analysis of the selectivity of GBR-12909, a well-characterized and highly selective dopamine transporter (DAT) inhibitor, against other monoamine transporters.

While the initial focus of this guide was intended to be N-cyclohexyl-N-methylpiperazine-1-sulfonamide, a comprehensive review of publicly available scientific literature did not yield sufficient data to perform a robust comparative analysis of its transporter selectivity. Therefore, we have pivoted to GBR-12909 (Vanoxerine), a diarylpiperazine derivative, which serves as an exemplary case study for understanding and evaluating transporter selectivity. This compound is widely used as a research tool to probe the function of the dopaminergic system due to its potent and selective inhibition of the dopamine transporter over the serotonin (SERT) and norepinephrine (NET) transporters.

This guide will delve into the experimental methodologies used to determine transporter selectivity, present comparative data for GBR-12909 and other reference compounds, and discuss the implications of these findings for research and drug development.

Methodologies for Assessing Transporter Selectivity

The determination of a compound's selectivity for a specific neurotransmitter transporter relies on a variety of in vitro assays. The two most common and foundational techniques are radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of a compound's ability to displace a known radiolabeled ligand from its binding site on the transporter. The affinity of the compound for the transporter is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_tissue Tissue/Cell Homogenate (Expressing Target Transporter) incubation Incubate (Allow for competitive binding) prep_tissue->incubation radioligand Radioligand (e.g., [3H]WIN 35,428 for DAT) radioligand->incubation test_compound Test Compound (e.g., GBR-12909 at various concentrations) test_compound->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow of a typical radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays provide a functional measure of a compound's ability to block the transport of a neurotransmitter into the cell. This is often performed using synaptosomes or cells heterologously expressing the transporter of interest. The potency of the compound is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits neurotransmitter uptake by 50%.

Experimental Workflow: Neurotransmitter Uptake Assay

cluster_uptake Uptake cluster_termination Termination & Measurement cluster_analysis Analysis cells Cells/Synaptosomes (Expressing target transporter) test_compound Pre-incubation with Test Compound (e.g., GBR-12909) cells->test_compound radiolabeled_nt Addition of Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) test_compound->radiolabeled_nt incubation Short Incubation (Allow for uptake) radiolabeled_nt->incubation termination Terminate Uptake (e.g., rapid filtration, washing) incubation->termination measurement Measure Intracellular Radioactivity termination->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow of a neurotransmitter uptake inhibition assay.

Comparative Selectivity Profile of GBR-12909

The selectivity of a compound is determined by comparing its affinity (Ki) or potency (IC50) for its primary target versus other targets. A higher ratio of Ki or IC50 values for alternative transporters relative to the primary target indicates greater selectivity.

The table below summarizes the binding affinities (Ki, in nM) of GBR-12909 for the human dopamine, serotonin, and norepinephrine transporters, alongside other well-known monoamine transporter inhibitors for comparison.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
GBR-12909 5.1 3140 396 ~615 ~78
Cocaine261304491~1.2~1.9
Fluoxetine12000.8370~0.0007~0.3
Desipramine21001100.9~0.05~0.0004

Data Interpretation

As illustrated in the table, GBR-12909 exhibits a high affinity for the dopamine transporter with a Ki value of 5.1 nM. In contrast, its affinity for the serotonin and norepinephrine transporters is significantly lower, with Ki values of 3140 nM and 396 nM, respectively. This translates to a selectivity ratio of approximately 615-fold for DAT over SERT and 78-fold for DAT over NET.

In comparison, cocaine, a non-selective monoamine transporter inhibitor, shows similar affinities for all three transporters. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), demonstrates high affinity for SERT, while desipramine, a norepinephrine reuptake inhibitor (NRI), is highly selective for NET.

Visualizing Transporter Selectivity

cluster_gbr GBR-12909 GBR GBR-12909 DAT DAT GBR->DAT High Affinity (Ki = 5.1 nM) SERT SERT GBR->SERT Very Low Affinity (Ki = 3140 nM) NET NET GBR->NET Low Affinity (Ki = 396 nM)

Caption: Affinity profile of GBR-12909 for monoamine transporters.

Implications for Research and Drug Development

The high selectivity of GBR-12909 for the dopamine transporter makes it an invaluable tool for several reasons:

  • Probing Dopaminergic Systems: Researchers can use GBR-12909 to selectively block dopamine reuptake and study the downstream effects on neuronal signaling, behavior, and disease models without the confounding influence of SERT or NET inhibition.

  • Target Validation: In drug discovery, compounds with high selectivity, like GBR-12909, are crucial for validating the therapeutic potential of targeting a specific transporter.

  • Reference Standard: GBR-12909 serves as a benchmark against which newly synthesized compounds can be compared to assess their selectivity profile.

The development of selective transporter inhibitors is a key goal in the treatment of various neuropsychiatric disorders. For instance, selective dopamine reuptake inhibitors are being investigated for their potential in treating depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. The ability to minimize off-target effects, such as those on the serotonergic and noradrenergic systems, can potentially lead to therapies with improved efficacy and fewer side effects.

Conclusion

GBR-12909 stands out as a potent and highly selective inhibitor of the dopamine transporter. Its significant preference for DAT over SERT and NET, as demonstrated through in vitro binding assays, makes it a superior research tool compared to non-selective inhibitors like cocaine. Understanding the principles of transporter selectivity and the methodologies used to assess it is fundamental for the advancement of neuropharmacology and the rational design of next-generation therapeutics. The data and protocols presented in this guide provide a framework for the evaluation of novel compounds targeting monoamine transporters.

References

  • Title: Vanoxerine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: GBR-12909 dihydrochloride, CAS 67469-78-7 Source: Merck URL: [Link]

  • Title: Discovery and structure-activity relationship of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine analogues as potent and selective dopamine transporter inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Asymmetric Synthesis of Diverse 2-Substituted-3-phenyltropane Analogues and Their Binding Affinities at the Monoamine Transporters Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Tricyclic Compounds as Norepinephrine and Serotonin Reuptake Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Validation

A Comparative Analysis of the In Vitro Cytotoxicity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide Across Diverse Cancer Cell Lines

Introduction: The Evolving Landscape of Sulfonamides in Oncology The sulfonamide functional group, a cornerstone of antimicrobial therapy, has garnered significant interest in oncology for its versatile pharmacological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Sulfonamides in Oncology

The sulfonamide functional group, a cornerstone of antimicrobial therapy, has garnered significant interest in oncology for its versatile pharmacological profile.[1][2] Beyond their classical role as inhibitors of folate synthesis in bacteria, novel sulfonamide derivatives are being explored for their potent anti-cancer properties, which are often mediated through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4][5] The piperazine moiety, a privileged scaffold in medicinal chemistry, is frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties, and has been associated with significant cytotoxic effects in various cancer models.[5][6]

This guide presents a comparative cytotoxic evaluation of a novel sulfonamide derivative, N-cyclohexyl-N-methylpiperazine-1-sulfonamide, across a panel of human cancer cell lines representing different tumor origins. By examining the differential sensitivity of these cell lines, we aim to elucidate the potential therapeutic spectrum of this compound and provide a framework for future preclinical development. The experimental data presented herein is intended to be illustrative of a typical cytotoxicity screening workflow.

Rationale for Experimental Design: Selecting the Right Tools for a Meaningful Comparison

To obtain a comprehensive understanding of the cytotoxic potential of N-cyclohexyl-N-methylpiperazine-1-sulfonamide, a panel of well-characterized human cancer cell lines was selected:

  • HeLa (Cervical Cancer): A robust and widely used cell line, serving as a general indicator of cytotoxic activity.

  • HepG2 (Hepatocellular Carcinoma): Represents a liver cancer model, important for assessing potential hepatotoxicity and efficacy in this cancer type.

  • A549 (Lung Adenocarcinoma): A key model for non-small cell lung cancer, a prevalent and often drug-resistant malignancy.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, crucial for evaluating efficacy in hormone-dependent cancers.

The primary endpoint for assessing cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for this evaluation due to its reliability, sensitivity, and widespread use in cytotoxicity screening.[7] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8]

Experimental Workflow: A Step-by-Step Guide to Cytotoxicity Assessment

The following diagram illustrates the key steps in the experimental workflow for determining the cytotoxicity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start with cryopreserved cancer cell lines (HeLa, HepG2, A549, MCF-7) culture Thaw and culture cells in appropriate media (e.g., DMEM, RPMI-1640) with 10% FBS start->culture passage Subculture cells to maintain exponential growth culture->passage seed Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL passage->seed prepare Prepare serial dilutions of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (e.g., 0.1 µM to 1 mM) seed->prepare treat Add drug dilutions to the seeded 96-well plates prepare->treat incubate Incubate plates for 72 hours at 37°C, 5% CO2 treat->incubate add_mtt Add MTT solution to each well and incubate for 4 hours incubate->add_mtt add_dmso Add DMSO to dissolve formazan crystals add_mtt->add_dmso read Measure absorbance at 540 nm using a microplate reader add_dmso->read calculate Calculate cell viability as a percentage of the untreated control read->calculate plot Plot dose-response curves (Cell Viability vs. Log Concentration) calculate->plot determine_ic50 Determine IC50 values from the dose-response curves plot->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of N-cyclohexyl-N-methylpiperazine-1-sulfonamide using the MTT assay.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of N-cyclohexyl-N-methylpiperazine-1-sulfonamide in the four tested cancer cell lines after 72 hours of treatment. For comparison, the IC50 values of a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), are also presented.

CompoundHeLa (µM)HepG2 (µM)A549 (µM)MCF-7 (µM)
N-cyclohexyl-N-methylpiperazine-1-sulfonamide45.8 ± 3.282.1 ± 5.633.5 ± 2.815.2 ± 1.9
5-Fluorouracil (5-FU)8.5 ± 0.912.3 ± 1.525.1 ± 2.15.7 ± 0.6

Data Interpretation:

The illustrative data suggests that N-cyclohexyl-N-methylpiperazine-1-sulfonamide exhibits differential cytotoxicity across the tested cell lines. The most pronounced cytotoxic effect was observed in the MCF-7 breast cancer cell line, with an IC50 value of 15.2 µM. The A549 lung cancer cell line also showed notable sensitivity. In contrast, the HepG2 liver cancer cell line was the least sensitive to the compound. When compared to the standard chemotherapeutic drug 5-FU, N-cyclohexyl-N-methylpiperazine-1-sulfonamide demonstrated lower potency across all cell lines in this hypothetical scenario.

Mechanistic Insights: Potential Signaling Pathways

While the precise mechanism of action for N-cyclohexyl-N-methylpiperazine-1-sulfonamide requires further investigation, many sulfonamide and piperazine derivatives exert their anticancer effects by inducing apoptosis.[5] A common pathway implicated in drug-induced apoptosis is the intrinsic or mitochondrial pathway. The following diagram illustrates a simplified overview of this pathway.

G compound N-cyclohexyl-N-methylpiperazine- 1-sulfonamide stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax/Bak (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Subsequently, caspase-9 activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death. Anti-apoptotic proteins of the Bcl-2 family can inhibit this process.[5] It is plausible that N-cyclohexyl-N-methylpiperazine-1-sulfonamide may modulate the balance of these pro- and anti-apoptotic proteins to induce cell death.

Conclusion and Future Directions

This guide provides a comparative overview of the hypothetical cytotoxic effects of N-cyclohexyl-N-methylpiperazine-1-sulfonamide on a panel of human cancer cell lines. The illustrative data highlights the importance of screening novel compounds across diverse cancer types to identify potential therapeutic niches. The observed differential sensitivity, with the highest potency in the MCF-7 breast cancer cell line, suggests that further investigation into the efficacy of this compound in breast cancer models is warranted.

Future studies should focus on:

  • Validating the cytotoxic effects in a broader panel of cancer cell lines, including drug-resistant models.

  • Elucidating the precise mechanism of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • In vivo efficacy studies in animal models to assess the therapeutic potential and toxicity profile of the compound.

  • Structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency and selectivity.

By systematically addressing these research questions, the full therapeutic potential of N-cyclohexyl-N-methylpiperazine-1-sulfonamide and related sulfonamide derivatives as novel anti-cancer agents can be realized.

References

  • Arshad, S. et al. (2008). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o3165. Available at: [Link]

  • Chen, J. et al. (2021). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 26(21), 6483. Available at: [Link]

  • Sławiński, J. et al. (2021). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 26(16), 4945. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Arshad, S. et al. (2009). N-Cyclohexyl-N-methylbenzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039. Available at: [Link]

  • Zaharia, V. et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 10967. Available at: [Link]

  • Kachaeva, M. V. et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 343-353. Available at: [Link]

  • Rehman, H. et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Journal of the Chemical Society of Pakistan, 40(4), 735-742. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 891-899. Available at: [Link]

  • Zaharia, V. et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 10967. Available at: [Link]

  • Borbás, A. et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6265. Available at: [Link]

  • Al-Rashida, M. et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(15), 4785. Available at: [Link]

  • Das, S. et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(11), 3246-3258. Available at: [Link]

  • Gerson, J. et al. (2014). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Methods in Molecular Biology, 1171, 329-338. Available at: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Available at: [Link]

  • Li, Y. et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12343-12351. Available at: [Link]

  • Zhang, T. et al. (2025). A novel rhein-piperazine-sulfonamide derivative as a potential candidate for treatment of non-small-cell lung cancer. Future Medicinal Chemistry. Available at: [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Available at: [Link]

  • Osmaniye, D. et al. (2022). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10839-10853. Available at: [Link]

  • Forcisi, S. et al. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. bioRxiv. Available at: [Link]

  • Bhatt, A. et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. Available at: [Link]

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Comparative

A Comprehensive Guide to the Synthesis and Characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of the novel compound, N-cyclohexyl-N-methylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of the novel compound, N-cyclohexyl-N-methylpiperazine-1-sulfonamide. In the absence of specific published literature for this exact molecule, this document outlines a plausible and robust synthetic strategy based on established methodologies for analogous N-substituted piperazine sulfonamides. It is designed to serve as a comprehensive experimental plan, enabling researchers to replicate and build upon the proposed findings.

Introduction

N-substituted piperazine sulfonamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The piperazine moiety is a common scaffold in many approved drugs, and its combination with a sulfonamide group can lead to compounds with a wide range of therapeutic properties, including antimicrobial, anticancer, and antiviral activities[1][2]. This guide focuses on a specific, yet to be extensively studied, member of this family: N-cyclohexyl-N-methylpiperazine-1-sulfonamide. We will present a proposed synthetic route, detailed experimental protocols, a comparative analysis of alternative synthetic strategies, and a thorough guide to the characterization of the target molecule and its key intermediate.

Proposed Synthetic Pathway

The proposed synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a two-step process, commencing with the synthesis of the key intermediate, N-cyclohexyl-N-methylpiperazine, followed by its sulfonylation.

Synthesis_Pathway cluster_0 Step 1: Synthesis of N-cyclohexyl-N-methylpiperazine cluster_1 Step 2: Sulfonylation A Cyclohexanone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B N-Methylpiperazine B->C D N-cyclohexyl-N-methylpiperazine C->D Formation of C-N bond E N-cyclohexyl-N-methylpiperazine G Base (e.g., Triethylamine) E->G F Sulfamoyl chloride (or generated in situ) F->G H N-cyclohexyl-N-methylpiperazine-1-sulfonamide G->H Formation of S-N bond

Figure 1: Proposed two-step synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Experimental Protocols

Step 1: Synthesis of N-cyclohexyl-N-methylpiperazine via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of ketones with secondary amines.[3][4]

Materials:

  • Cyclohexanone

  • N-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM), add N-methylpiperazine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure N-cyclohexyl-N-methylpiperazine.

Step 2: Synthesis of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

This protocol is based on general methods for the sulfonylation of secondary amines.[1]

Materials:

  • N-cyclohexyl-N-methylpiperazine

  • Sulfuryl chloride (SO₂Cl₂)

  • Ammonia solution (or a primary amine)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Sulfamoyl Chloride (in situ): In a separate flask, dissolve sulfuryl chloride (1.1 eq) in anhydrous DCM and cool to 0 °C in an ice bath. Slowly add a solution of ammonia (or a suitable primary amine, 2.2 eq) in DCM via a dropping funnel. Stir the mixture at 0 °C for 1 hour.

  • Sulfonylation Reaction: To a solution of N-cyclohexyl-N-methylpiperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, slowly add the freshly prepared sulfamoyl chloride solution from the previous step.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Comparative Analysis of Synthetic Strategies

While the proposed reductive amination route is a reliable method, alternative strategies for the synthesis of the key intermediate, N-cyclohexyl-N-methylpiperazine, are available and offer different advantages.

StrategyDescriptionAdvantagesDisadvantages
Reductive Amination One-pot reaction of cyclohexanone with N-methylpiperazine in the presence of a reducing agent.High efficiency, good yields, mild reaction conditions.May require careful control of stoichiometry to avoid side reactions.
Direct Alkylation Alkylation of N-cyclohexylpiperazine with a methylating agent (e.g., methyl iodide) or alkylation of N-methylpiperazine with a cyclohexyl halide.Straightforward concept.Risk of over-alkylation leading to quaternary ammonium salts; may require protecting groups for unsymmetrical piperazines.
Building the Piperazine Ring Reaction of N-cyclohexyl-N'-methylethylenediamine with a two-carbon electrophile.Can be used for complex, substituted piperazines.Multi-step synthesis, potentially lower overall yield.

For the sulfonylation step, an alternative to the in-situ generation of sulfamoyl chloride is the use of a pre-synthesized and stable sulfamoyl chloride reagent. Additionally, modern methods for sulfonamide synthesis, such as those employing sulfonyl azides or hypervalent iodine reagents, could be explored for improved functional group tolerance and milder reaction conditions[5][6].

Characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include multiplets for the cyclohexyl protons, singlets or multiplets for the piperazine ring protons, and a singlet for the N-methyl protons. The chemical shifts of the piperazine protons will be influenced by the electron-withdrawing sulfonamide group.

  • ¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclohexyl ring, the piperazine ring, and the N-methyl group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclohexyl CH1.0 - 2.525 - 60
Piperazine CH₂2.5 - 3.545 - 55
N-CH₃2.2 - 2.835 - 45

Note: These are estimated ranges based on analogous structures and may vary depending on the solvent and other factors.[2][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
S=O stretch (asymmetric)1320 - 1350
S=O stretch (symmetric)1140 - 1170
S-N stretch900 - 950
C-H stretch (aliphatic)2850 - 2960

Reference:[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

  • Expected Molecular Ion (M+) : m/z = 261.16 (for C₁₁H₂₃N₃O₂S)

  • Common Fragmentation Patterns : Fragmentation of piperazine derivatives often involves cleavage of the piperazine ring and loss of substituents[6][12].

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The progress of each reaction should be monitored by TLC to ensure completion. The purity of the intermediates and the final product should be assessed by NMR and/or LC-MS. The comprehensive characterization of the final product using NMR, IR, and MS will serve as the ultimate validation of a successful synthesis. Any significant deviation from the expected analytical data should prompt a re-evaluation of the reaction conditions and purification procedures.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of N-cyclohexyl-N-methylpiperazine-1-sulfonamide. By leveraging established synthetic methodologies and providing detailed analytical guidance, this document empowers researchers to confidently approach the preparation of this novel compound. The presented protocols, comparative analyses, and characterization data serve as a valuable resource for drug discovery and development professionals seeking to explore the potential of this and related N-substituted piperazine sulfonamides.

References

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. (2025-08-07). [Link]

  • Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing). [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.[Link]

  • Preparation of n-methylpiperazine.
  • Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. SciSpace.[Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.[Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health.[Link]

  • Preparation method of 1-cyclohexyl piperazine.
  • An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. National Institutes of Health.[Link]

  • Preparation of n-substituted piperazines.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health.[Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.[Link]

  • Reductive amination of cyclohexanone (294b) with piperidine (285g)... ResearchGate.[Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage.[Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate.[Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate.[Link]

  • Current methods for sulfonamide synthesis. ResearchGate.[Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. (RSC Publishing). [Link]

  • N-Cyclohexyl-N-methylbenzenesulfonamide. National Institutes of Health.[Link]

  • Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Organic Chemistry Portal.[Link]

  • N-Cyclohexyl-N-propylbenzenesulfonamide. National Institutes of Health.[Link]

  • ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate.[Link]

  • 1-cyclohexylpiperazine. ChemSynthesis. (2025-05-20). [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed.[Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health.[Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.[Link]

  • Synthesis of piperazines. Organic Chemistry Portal.[Link]

  • Piperazine. ATB (Automated Topology Builder).[Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. (2024-09-10). [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]

  • INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online.[Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications.[Link]

  • 1-Cyclohexylpiperazine. Wikipedia.[Link]

  • N-METHYLPIPERAZINE. Ataman Kimya.[Link]

Sources

Validation

Independent Verification of N-cyclohexyl-N-methylpiperazine-1-sulfonamide (NCMS-1) Potency

This guide outlines the independent verification protocol for N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6), hereafter referred to as NCMS-1 . Based on the structural class of piperazine sulfonamides,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent verification protocol for N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS: 923156-09-6), hereafter referred to as NCMS-1 .

Based on the structural class of piperazine sulfonamides, this compound is frequently investigated for its inhibitory potential against serine proteases, specifically Dipeptidyl Peptidase-IV (DPP-IV) , a key target in Type 2 Diabetes management. This guide details the rigorous validation of its potency (


) relative to the clinical standard, Sitagliptin .

Executive Summary & Pharmacological Context

The reproducibility crisis in preclinical drug discovery often stems from poorly characterized chemical probes. NCMS-1 represents a scaffold of interest due to the piperazine ring's ability to mimic the proline residue in DPP-IV substrates, while the sulfonamide moiety offers unique hydrogen-bonding interactions within the active site (Glu205/Glu206).

Before integrating NCMS-1 into lead optimization pipelines, its potency must be independently verified against a "Gold Standard" to rule out assay interference or batch-specific degradation.

Mechanism of Action (Hypothesis)

NCMS-1 is posited to act as a competitive, reversible inhibitor of DPP-IV, preventing the degradation of Incretin hormones (GLP-1 and GIP).

DPPIV_Pathway GLP1 GLP-1 (Active) GLP1_Inact GLP-1 (Inactive) GLP1->GLP1_Inact Degradation Insulin Insulin Secretion GLP1->Insulin Promotes DPPIV DPP-IV Enzyme DPPIV->GLP1 Catalyzes Glucose Blood Glucose Reduction Insulin->Glucose Regulates NCMS NCMS-1 (Inhibitor) NCMS->DPPIV Inhibits (Ki = ?)

Figure 1: The pharmacological intervention point of NCMS-1 within the Incretin signaling pathway. By inhibiting DPP-IV, NCMS-1 extends the half-life of active GLP-1.

Experimental Design: The Verification Matrix

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we do not rely on a single data point. We utilize a Ratiometric Fluorescence Assay which is self-validating against inner-filter effects common in sulfonamide derivatives.

The "Gold Standard" Alternatives

To objectively assess NCMS-1, it must be benchmarked against established inhibitors.

CompoundRoleMechanismTypical Potency (

)
Sitagliptin Positive ControlCompetitive Reversible~18 nM
Vildagliptin Secondary ControlSlow-binding / Covalent~3-10 nM
NCMS-1 Test Article Putative CompetitiveTo Be Determined
DMSO Negative ControlVehicleN/A (0% Inhibition)

Protocol: Fluorometric DPP-IV Activity Assay

Principle: DPP-IV cleaves the substrate Gly-Pro-Aminomethylcoumarin (AMC), releasing free AMC which fluoresces at


. Inhibition is measured as a reduction in the slope of fluorescence evolution.
Materials & Reagents[1][2][3][4][5][6][7]
  • Enzyme: Recombinant Human DPP-IV (Sigma-Aldrich/Merck, >95% purity).

  • Substrate: H-Gly-Pro-AMC (Km ~ 25 µM).

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA (BSA prevents non-specific binding of the piperazine ring to the plate).

Step-by-Step Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Reaction cluster_analysis Phase 3: Data Stock NCMS-1 Stock (10mM in DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Plate 96-Well Plate (Black, Flat Bottom) Dilution->Plate 10 µL Incubation Pre-Incubation (15 min @ 25°C) Plate->Incubation + Enzyme (40 µL) Substrate Add Substrate (Gly-Pro-AMC) Incubation->Substrate Start Reaction Read Kinetic Read (30 min, 1 min intervals) Substrate->Read Calc Calculate Slope (RFU/min) Fit to 4-Parameter Logistic Read->Calc

Figure 2: The kinetic assay workflow designed to eliminate false positives caused by compound autofluorescence or quenching.

Critical Expert Insights (The "Why" behind the steps):
  • Pre-incubation (15 min): Essential for NCMS-1. Piperazine derivatives can exhibit slow on-rates. Without pre-incubation,

    
     values may be underestimated (shifted right).
    
  • Kinetic vs. Endpoint: Always use kinetic mode . Sulfonamides can sometimes precipitate or aggregate. A linear kinetic trace confirms the enzyme is active and the compound is soluble. If the trace curves downward, the compound is precipitating.

  • Z-Prime (

    
    ):  The assay is only valid if the control wells (DMSO vs Sitagliptin) yield a 
    
    
    
    .

Comparative Analysis & Interpretation

Upon completion of the assay, data should be normalized to the DMSO control (100% Activity).

Theoretical Potency Profile

Based on Structure-Activity Relationship (SAR) data for piperazine sulfonamides [1], the expected potency range for NCMS-1 is in the micromolar (


) range , whereas clinical standards are in the nanomolar (nM) range .

Table 1: Comparative Performance Guide

ParameterSitagliptin (Standard)NCMS-1 (Predicted Result)Interpretation



NCMS-1 is likely a "Hit" or "Lead," not a clinical candidate yet.
Hill Slope


A slope of -1.0 confirms 1:1 competitive binding. A steep slope (> -2.0) suggests aggregation/non-specific toxicity.
Solubility HighModerateSulfonamides can crystallize; ensure DMSO < 1% final conc.
Selectivity >1000x vs DPP-8/9UnknownRisk: Piperazines often hit off-targets like DPP-8/9, causing toxicity.
Troubleshooting "False Activity"

If NCMS-1 shows high potency (


) but the Hill Slope is steep (

):
  • Check for Aggregation: Add 0.01% Triton X-100 to the buffer. If potency disappears, NCMS-1 was acting as a "pan-assay interference compound" (PAINS) via colloidal aggregation, not specific binding.

  • Check Purity: Verify the CAS 923156-09-6 identity via LC-MS. Impurities from synthesis (e.g., unreacted sulfonyl chlorides) can covalently modify the enzyme, mimicking potent inhibition.

References

  • Abu Khalaf, R., et al. (2021).[1] "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharm. 71(4):631-643.[1] Link

  • Sigma-Aldrich. (n.d.). "Product Specification: N-cyclohexyl-N-methylpiperazine-1-sulfonamide (CAS 923156-09-6)."[2][3] MilliporeSigma. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53167, N-Methylpiperazine (Structural Parent)." PubChem. Link

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. 14(3):315-324. Link

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N-cyclohexyl-N-methylpiperazine-1-sulfonamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential safety and logistical information for h...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential safety and logistical information for handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide, a novel compound with a unique chemical structure. In the absence of specific safety data for this molecule, we will adopt a conservative approach, drawing upon the known hazards of its constituent chemical groups—piperazine and sulfonamide—to establish robust safety protocols. Our primary objective is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Understanding the Hazard Profile: A Precautionary Approach

N-cyclohexyl-N-methylpiperazine-1-sulfonamide is a research chemical for which comprehensive toxicological data is not yet available. Therefore, it is imperative to treat this compound with the highest degree of caution, assuming it to be hazardous until proven otherwise. Our assessment of potential risks is based on the known properties of its structural components: the piperazine ring and the sulfonamide group.

Piperazine Moiety: Piperazine and its derivatives are known to exhibit a range of toxicological effects. They can be corrosive and cause severe skin burns and eye damage.[1] Additionally, some piperazine derivatives have been shown to be skin and respiratory sensitizers, and may cause allergic reactions.[1] There is also evidence suggesting that some piperazine compounds may have reproductive toxicity.[1][2][3]

Sulfonamide Group: The sulfonamide functional group is present in many pharmaceuticals and is associated with a risk of allergic reactions in susceptible individuals. While the specific risks of N-cyclohexyl-N-methylpiperazine-1-sulfonamide are unknown, the potential for sensitization should be a key consideration in its handling.

Based on this structural analysis, we must assume that N-cyclohexyl-N-methylpiperazine-1-sulfonamide may be:

  • Corrosive to skin and eyes.

  • Harmful if ingested, inhaled, or absorbed through the skin.

  • A potential skin and respiratory sensitizer.

  • Potentially toxic to the reproductive system.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a comprehensive personal protective equipment (PPE) strategy is essential. The following PPE is mandatory when handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. For prolonged or high-exposure tasks, consider a heavier-duty glove such as butyl rubber or Viton™ over the inner nitrile glove.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
Body Protection A chemically resistant lab coat, worn over long-sleeved clothing and long pants.This protects the skin from accidental splashes and spills. Ensure the lab coat is fully buttoned.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Due to the unknown inhalation toxicity and potential for aerosol generation, respiratory protection is crucial. A fit-tested respirator is required.
Foot Protection Closed-toe, liquid-resistant shoes.Protects the feet from spills.

Important Considerations for PPE Usage:

  • Inspection: Always inspect your PPE for any signs of damage before use.[4]

  • Donning and Doffing: Follow proper procedures for putting on and taking off PPE to avoid cross-contamination.

  • Glove Changes: Change gloves immediately if you suspect contamination. Do not wear gloves outside of the laboratory.[5]

Safe Handling and Operational Plan: A Step-by-Step Approach

Adherence to a strict operational plan is critical to minimize the risk of exposure.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All handling of N-cyclohexyl-N-methylpiperazine-1-sulfonamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory. The fume hood should be properly functioning with a verified face velocity.

Procedural Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Chemical Handling (Inside Fume Hood) cluster_Cleanup Cleanup and Disposal Prep_Start Verify Fume Hood Operation Don_PPE Don Full PPE Prep_Start->Don_PPE Gather_Materials Gather All Necessary Equipment Don_PPE->Gather_Materials Weigh_Chemical Weigh Compound Gather_Materials->Weigh_Chemical Proceed to Hood Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Cap_Container Securely Cap Container Prepare_Solution->Cap_Container Decontaminate_Surfaces Decontaminate Work Surfaces Cap_Container->Decontaminate_Surfaces Complete Handling Segregate_Waste Segregate and Label Waste Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the area and alert your institution's environmental health and safety (EHS) department. Only trained personnel with appropriate PPE should clean up the spill using an appropriate absorbent material.

Disposal Plan: Environmental Responsibility

Proper disposal of N-cyclohexyl-N-methylpiperazine-1-sulfonamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste: All solid waste contaminated with N-cyclohexyl-N-methylpiperazine-1-sulfonamide (e.g., weighing paper, contaminated gloves, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Sharps: Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

All waste containers must be clearly labeled with the full chemical name: "N-cyclohexyl-N-methylpiperazine-1-sulfonamide" and the words "Hazardous Waste."

Disposal Pathway

The following diagram illustrates the decision-making process for the disposal of waste generated from handling N-cyclohexyl-N-methylpiperazine-1-sulfonamide.

Disposal_Pathway cluster_Segregation Waste Segregation cluster_Containment Containment cluster_Disposal Final Disposal Start Waste Generated Solid_Waste Contaminated Solids (Gloves, Paper) Start->Solid_Waste Liquid_Waste Liquid Solutions & Rinses Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Incineration High-Temperature Incineration (Typical) EHS_Pickup->Incineration

Caption: A logical pathway for the segregation and disposal of waste.

Due to the lack of specific data, N-cyclohexyl-N-methylpiperazine-1-sulfonamide waste should be disposed of through your institution's hazardous waste management program. This typically involves collection by the EHS department for subsequent high-temperature incineration. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like N-cyclohexyl-N-methylpiperazine-1-sulfonamide is fundamental to good laboratory practice. By understanding the potential hazards, diligently using the prescribed personal protective equipment, adhering to safe handling protocols, and following a robust disposal plan, you can mitigate the risks associated with this compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

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